Cas9-IN-2
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H27N5O4S2 |
|---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
1,2-dimethyl-5-[4-methyl-5-(4-methylpiperidine-1-carbonyl)-1,3-thiazol-2-yl]-N-(5-methyl-1,2-oxazol-3-yl)pyrrole-3-sulfonamide |
InChI |
InChI=1S/C21H27N5O4S2/c1-12-6-8-26(9-7-12)21(27)19-14(3)22-20(31-19)16-11-17(15(4)25(16)5)32(28,29)24-18-10-13(2)30-23-18/h10-12H,6-9H2,1-5H3,(H,23,24) |
InChI Key |
QSKMZIDBARXFNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C(N=C(S2)C3=CC(=C(N3C)C)S(=O)(=O)NC4=NOC(=C4)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Mechanism of Cas9-IN-2: A Technical Guide to a Novel Cas9 Inhibitor
For Immediate Release
This technical guide provides a comprehensive overview of the mechanism of action of Cas9-IN-2, a small molecule inhibitor of the Cas9 nuclease. Designed for researchers, scientists, and drug development professionals, this document synthesizes the available data on this compound, details relevant experimental protocols for characterizing Cas9 inhibitors, and presents visual diagrams of its mechanism and associated experimental workflows.
Executive Summary
This compound is a potent inhibitor of Cas9, the endonuclease component of the widely used CRISPR-Cas9 gene-editing system.[1][2][3][4][5][6][7] Its primary mechanism of action involves binding to the apo-Cas9 enzyme, thereby preventing the formation of the functional Cas9:guide RNA (gRNA) ribonucleoprotein complex.[1][2][3][4][5][6][7] This inhibitory action provides a means to regulate and control Cas9 activity, a critical aspect for enhancing the safety and precision of CRISPR-based therapeutics by minimizing off-target effects.
Quantitative Data Summary
The inhibitory potency of this compound has been quantified by its half-maximal inhibitory concentration (IC50), as detailed in the table below.
| Compound | Target | IC50 (μM) | Mechanism of Action |
| This compound | Cas9 | 246 | Binds to apo-Cas9, preventing Cas9:gRNA complex formation. |
Data sourced from multiple chemical suppliers.[1][2][3][4][5][6][7]
Mechanism of Action of this compound
This compound exerts its inhibitory effect at a crucial initial step in the CRISPR-Cas9 gene-editing process. By binding to apo-Cas9, which is the Cas9 protein not yet complexed with a guide RNA, this compound effectively sequesters the enzyme. This prevents the subsequent association of Cas9 with the gRNA, a prerequisite for the formation of the active ribonucleoprotein (RNP) complex that is capable of recognizing and cleaving target DNA sequences.
Experimental Protocols
While specific experimental protocols for the initial characterization of this compound are not publicly available, the following are standard methodologies used to identify and characterize small molecule inhibitors of Cas9.
In Vitro Cas9 Cleavage Assay
This assay directly measures the enzymatic activity of Cas9 in a cell-free system.
-
Reagent Preparation:
-
Purified recombinant Cas9 protein.
-
In vitro transcribed or synthetic single guide RNA (sgRNA) targeting a known DNA sequence.
-
A linearized plasmid or a short double-stranded DNA oligonucleotide containing the target sequence and the Protospacer Adjacent Motif (PAM).
-
The small molecule inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Reaction buffer (e.g., 20 mM HEPES, 100 mM NaCl, 5 mM MgCl2, 0.1 mM EDTA, pH 6.5).[8]
-
-
Reaction Setup:
-
Pre-incubate Cas9 protein with the sgRNA in the reaction buffer to allow for the formation of the RNP complex.
-
In separate reactions, add varying concentrations of the inhibitor or vehicle control to the Cas9 protein before or after the addition of sgRNA, depending on the hypothesized mechanism of inhibition. For this compound, pre-incubation with apo-Cas9 would be appropriate.
-
Initiate the cleavage reaction by adding the target DNA to the mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 1 hour).[8]
-
-
Analysis:
-
Stop the reaction by adding a stop solution (e.g., EDTA and Proteinase K) and heating.
-
Analyze the cleavage products by agarose gel electrophoresis. The percentage of cleaved DNA can be quantified using densitometry.
-
Plot the percentage of cleavage against the inhibitor concentration to determine the IC50 value.
-
Cellular Cas9 Activity Assay (e.g., GFP Disruption Assay)
This assay measures the ability of an inhibitor to block Cas9-mediated gene editing in a cellular context.
-
Cell Line:
-
A stable cell line expressing a reporter gene, such as Enhanced Green Fluorescent Protein (eGFP).
-
-
Reagents:
-
Plasmids encoding Cas9 and a gRNA targeting the eGFP gene.
-
Alternatively, pre-formed Cas9:gRNA RNP complexes.
-
The small molecule inhibitor (e.g., this compound).
-
Transfection reagent.
-
-
Procedure:
-
Culture the eGFP-expressing cells to the desired confluency.
-
Treat the cells with varying concentrations of the inhibitor or vehicle control for a defined period before and/or during transfection.
-
Transfect the cells with the Cas9 and eGFP-targeting gRNA expression plasmids or the RNP complex.
-
Continue to culture the cells in the presence of the inhibitor for a period sufficient for gene editing to occur (e.g., 48-72 hours).
-
-
Analysis:
-
Harvest the cells and analyze the percentage of eGFP-negative cells by flow cytometry. A reduction in the percentage of eGFP-negative cells in the presence of the inhibitor indicates successful inhibition of Cas9 activity.
-
Genomic DNA can also be extracted to quantify the frequency of insertions and deletions (indels) at the target locus using techniques like the T7 Endonuclease I assay or next-generation sequencing.
-
Experimental Workflow for Cas9 Inhibitor Discovery
The discovery and characterization of novel Cas9 inhibitors like this compound typically follow a structured workflow.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel inhibitors | DC Chemicals [dcchemicals.com]
- 4. CRISPR/Cas9 | DC Chemicals [dcchemicals.com]
- 5. CRISPR/Cas9 (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. IDO1-IN-15 I CAS#: 2126853-17-4 I IDO1 inhibitor I InvivoChem [invivochem.com]
- 8. Allosteric inhibition of CRISPR-Cas9 by bacteriophage-derived peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Development of Small Molecule Inhibitors of Cas9
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific compound "Cas9-IN-2" is not referenced in publicly available scientific literature. This guide provides a comprehensive overview of the discovery and development of small molecule inhibitors of Cas9, a field of active research aimed at enhancing the control and specificity of CRISPR-Cas9 gene editing. The principles, methodologies, and data presented are synthesized from leading research in this area and are intended to serve as a technical guide for professionals in the field.
The CRISPR-Cas9 system has revolutionized genetic engineering, offering unprecedented ease and efficiency in targeted genome modification. However, the potential for off-target effects and the need for temporal control over Cas9 activity have spurred the development of inhibitory molecules. Small molecule inhibitors offer a powerful approach to modulate Cas9 function due to their cell permeability, tunability, and non-immunogenic nature. This document details the discovery, characterization, and methodologies used in the development of these crucial research tools.
Quantitative Data on Cas9 Small Molecule Inhibitors
The following tables summarize the inhibitory potency of several published small molecule inhibitors of Streptococcus pyogenes Cas9 (SpCas9). These compounds have been identified through various screening campaigns and represent important chemical scaffolds for further development.
| Compound | Assay Type | Metric | Value (μM) | Reference |
| BRD0539 | In vitro DNA cleavage | IC₅₀ | 22 | [1][2][3] |
| eGFP disruption assay | EC₅₀ | 11 | [3][4][5] | |
| SP2 | Microscale Thermophoresis (MST) - SpCas9 | EC₅₀ | 44.23 ± 35.40 | [6] |
| Microscale Thermophoresis (MST) - SpCas9-gRNA | EC₅₀ | 5.63 ± 3.65 | [6] | |
| Cell-based reporter assay | EC₅₀ | 5.07 | [7] | |
| SP24 | Microscale Thermophoresis (MST) - SpCas9 | EC₅₀ | 14.31 ± 6.9 | [6][8] |
| Microscale Thermophoresis (MST) - SpCas9-gRNA | EC₅₀ | 7.24 ± 3.16 | [6] | |
| Cell-based reporter assay | EC₅₀ | 0.57 | [7] | |
| BRD7586 | FRET-based cleavage assay | IC₅₀ | ~5 (estimated) | [9] |
Experimental Protocols
Detailed methodologies are crucial for the discovery and validation of Cas9 inhibitors. Below are protocols for key experiments cited in the development of these compounds.
In Vitro Cas9 DNA Cleavage Assay
This assay directly measures the enzymatic activity of Cas9 by assessing its ability to cleave a target DNA substrate in the presence of a guide RNA (gRNA).
a. Reagents and Materials:
-
Recombinant SpCas9 nuclease
-
In vitro transcribed or synthetic gRNA targeting a known DNA sequence
-
Linearized plasmid or PCR amplicon containing the target DNA sequence
-
Cas9 reaction buffer (e.g., 20 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 6.5)[10]
-
Small molecule inhibitor dissolved in DMSO
-
Nuclease-free water
-
Proteinase K
-
Agarose gel, DNA loading dye, and electrophoresis system
-
DNA visualization agent (e.g., SYBR Gold)
b. Protocol:
-
RNP Formation: Prepare the Cas9-gRNA ribonucleoprotein (RNP) complex by incubating SpCas9 nuclease (e.g., 30 nM final concentration) with the gRNA (e.g., 30 nM final concentration) in Cas9 reaction buffer for 10 minutes at room temperature.[10]
-
Inhibitor Incubation: Add the small molecule inhibitor at various concentrations to the pre-formed RNP complex. Include a DMSO-only control. Incubate for 30 minutes at room temperature.[5]
-
Cleavage Reaction: Initiate the cleavage reaction by adding the target DNA substrate (e.g., 3 nM final concentration) to the RNP-inhibitor mixture.[10]
-
Incubation: Incubate the reaction at 37°C for 1 hour.[10][11]
-
Reaction Termination: Stop the reaction by adding Proteinase K and incubating at 55°C for 15 minutes to degrade the Cas9 protein, or by heat inactivation at 65°C for 10 minutes.[11][12]
-
Analysis: Analyze the cleavage products by agarose gel electrophoresis. The percentage of cleaved DNA can be quantified using densitometry. The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.[5]
Cell-Based Reporter Assay for Cas9 Activity
This assay measures Cas9 activity within a cellular context, providing information on the inhibitor's cell permeability and efficacy in a more biologically relevant environment. A common approach is the eGFP disruption assay.
a. Reagents and Materials:
-
A stable cell line expressing eGFP (e.g., U2OS.eGFP.PEST or 293T-eGFP).[5][8]
-
Expression plasmids for SpCas9 and a gRNA targeting the eGFP gene.
-
Transfection reagent or electroporation system.
-
Cell culture medium and supplements.
-
Small molecule inhibitor dissolved in DMSO.
-
Flow cytometer or high-content imaging system.
b. Protocol:
-
Cell Seeding: Seed the eGFP-expressing cells in a multi-well plate (e.g., 96-well) at a suitable density.
-
Transfection: Transfect the cells with the SpCas9 and eGFP-targeting gRNA plasmids.[5]
-
Inhibitor Treatment: Immediately after transfection, add the small molecule inhibitor at a range of concentrations to the cell culture medium. Include a DMSO-only control.
-
Incubation: Incubate the cells for 24-72 hours to allow for Cas9 expression, eGFP disruption, and inhibitor action.[5][7]
-
Analysis: Measure the percentage of eGFP-positive cells using flow cytometry or a high-content imager. Successful inhibition of Cas9 will result in a higher percentage of eGFP-positive cells compared to the DMSO control. The EC₅₀ value can be calculated by plotting the rescue of eGFP expression against the inhibitor concentration.
Microscale Thermophoresis (MST) for Binding Affinity
MST is a biophysical technique used to quantify the binding affinity between a protein and a ligand in solution.
a. Reagents and Materials:
-
Fluorescently labeled SpCas9 or SpCas9-gRNA complex (target).
-
Unlabeled small molecule inhibitor (ligand).
-
MST buffer (e.g., PBS with 0.05% Tween-20).
-
MST instrument and capillaries.
b. Protocol:
-
Sample Preparation: Prepare a series of dilutions of the small molecule inhibitor in MST buffer.
-
Binding Reaction: Mix each inhibitor dilution with a constant concentration of the fluorescently labeled Cas9 or Cas9-gRNA complex (e.g., 200 nM).[6]
-
Incubation: Allow the binding reactions to equilibrate at room temperature for 10 minutes.[6]
-
MST Measurement: Load the samples into MST capillaries and perform the measurement on the MST instrument. The instrument applies a temperature gradient and measures the change in fluorescence as the molecules move along this gradient (thermophoresis).
-
Data Analysis: The change in thermophoresis is plotted against the ligand concentration. The binding affinity (Kd or EC₅₀) is determined by fitting the data to a binding model.[6]
Visualizations
The following diagrams illustrate key concepts in the discovery and development of Cas9 inhibitors.
Caption: The CRISPR-Cas9 mechanism of action.
Caption: A typical workflow for discovering Cas9 small molecule inhibitors.
Caption: Potential mechanisms of action for a Cas9 small molecule inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. BRD 0539 | CRISPR Reagents | Tocris Bioscience [tocris.com]
- 4. BRD 0539 | CRISPR Reagents: R&D Systems [rndsystems.com]
- 5. A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A general approach to identify cell-permeable and synthetic anti-CRISPR small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. In vitro Cas9 cleavage assay [bio-protocol.org]
- 12. In vitro Cleavage and Electrophoretic Mobility Shift Assays for Very Fast CRISPR - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Binding Affinity and Inhibitory Mechanism of Small Molecules Targeting Apo-Cas9
Disclaimer: Publicly available scientific literature does not contain information on a specific molecule designated "Cas9-IN-2". This guide will therefore focus on a well-characterized small molecule inhibitor, Cas9-IN-1 (also referred to as compound 85 ), which targets the apo-Cas9 protein. This molecule serves as a representative example to illustrate the principles of binding affinity and the experimental methodologies used to characterize such inhibitors for researchers, scientists, and drug development professionals.
Introduction to Apo-Cas9 Inhibition
The CRISPR-Cas9 system has revolutionized genome editing, but precise control over its activity is crucial for therapeutic applications to minimize off-target effects. One strategy to achieve this control is through the development of small molecule inhibitors. Targeting the apo-Cas9 protein—the Cas9 enzyme not yet bound to its guide RNA (gRNA)—is a promising approach.[1] Inhibitors that bind to apo-Cas9 can prevent the formation of the functional Cas9:gRNA ribonucleoprotein (RNP) complex, thereby blocking its DNA binding and cleavage activity from the outset.
Cas9-IN-1 is a potent inhibitor of Streptococcus pyogenes Cas9 (SpyCas9) that functions by binding to apo-Cas9 and preventing the formation of the Cas9:gRNA complex.[2] This document provides a technical overview of its binding characteristics and the experimental protocols used for its evaluation.
Quantitative Data on Inhibitor Activity
The inhibitory potential of Cas9-IN-1 has been quantified through functional assays that measure the concentration-dependent reduction of Cas9's enzymatic activity.
| Compound Name | Target | Assay Type | Parameter | Value | Reference |
| Cas9-IN-1 (compound 85) | SpyCas9 | In vitro Cleavage Assay | IC50 | 7.02 µM | [2] |
Note: The IC50 value represents the concentration of the inhibitor required to reduce the in vitro cleavage activity of Cas9 by 50%. While this demonstrates functional inhibition, direct binding affinity (Kd) of Cas9-IN-1 to apo-Cas9 has not been explicitly reported in the reviewed literature. The primary mechanism is inferred from assays showing prevention of Cas9:gRNA complex formation.[1]
Proposed Mechanism of Action
The primary inhibitory mechanism of Cas9-IN-1 is the prevention of the Cas9:gRNA complex assembly.[1] By binding directly to the apo-Cas9 protein, the small molecule likely induces a conformational change or sterically hinders the gRNA binding site, thus preventing the formation of the active RNP.[1] Evidence also suggests that Cas9-IN-1 can detach gRNA from a pre-formed Cas9:gRNA complex, although with weaker activity compared to its prevention of the initial binding.[1][2]
Experimental Protocols
The characterization of Cas9 inhibitors like Cas9-IN-1 relies on a series of biochemical assays to determine their functional potency and mechanism of action.
In Vitro Cas9 Cleavage Assay
This assay is used to determine the IC50 value of an inhibitor by measuring its ability to prevent Cas9-mediated cleavage of a target DNA substrate.
Methodology:
-
Reaction Buffer Preparation: Prepare a suitable reaction buffer (e.g., NEBuffer 3.1) to ensure optimal Cas9 activity.
-
RNP Complex Formation: Incubate purified SpyCas9 protein with a specific single-guide RNA (sgRNA) at 37°C for 10-15 minutes to allow the formation of the Cas9:gRNA ribonucleoprotein (RNP) complex.
-
Inhibitor Incubation: Add varying concentrations of the small molecule inhibitor (e.g., Cas9-IN-1) to the RNP complex. A DMSO control is run in parallel. Incubate the mixture at room temperature for approximately 20 minutes to allow the inhibitor to bind to Cas9.
-
Cleavage Reaction: Initiate the cleavage reaction by adding a linearized plasmid or a PCR-amplified DNA fragment containing the target sequence.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1 hour).
-
Reaction Quenching: Stop the reaction by adding a stop solution containing a proteinase (like Proteinase K) and EDTA to degrade the Cas9 and chelate Mg²⁺, respectively.
-
Analysis: Analyze the cleavage products by agarose gel electrophoresis. The intensity of the bands corresponding to the uncleaved and cleaved DNA is quantified using densitometry.
-
IC50 Calculation: Plot the percentage of cleavage inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
RNA Electrophoretic Mobility Shift Assay (EMSA)
This assay is used to visualize the binding of gRNA to Cas9 and to demonstrate how an inhibitor can prevent this interaction.
Methodology:
-
gRNA Labeling (Optional): The gRNA can be labeled with a fluorescent dye (e.g., Cy5) or a radioactive isotope for visualization.
-
Binding Reaction:
-
In a reaction tube, incubate purified apo-Cas9 protein with the small molecule inhibitor at the desired concentration.
-
In a control tube, incubate apo-Cas9 with a vehicle control (e.g., DMSO).
-
-
gRNA Addition: Add the labeled (or unlabeled) gRNA to both tubes and incubate at room temperature for 20-30 minutes to allow for binding.
-
Gel Electrophoresis:
-
Load the samples onto a native polyacrylamide or agarose gel. A native gel is used to keep the protein-RNA complexes intact.
-
Run the electrophoresis under non-denaturing conditions.
-
-
Visualization:
-
If the gRNA is labeled, visualize the bands using an appropriate imager (e.g., fluorescence scanner or autoradiography).
-
If the gRNA is unlabeled, the gel can be stained with an RNA-sensitive dye (e.g., SYBR Gold).
-
-
Analysis: A "shift" in the migration of the gRNA (a slower-migrating band) indicates the formation of the Cas9:gRNA complex. The absence or reduction of this shifted band in the presence of the inhibitor demonstrates that the inhibitor prevents the formation of the complex.[1]
Conclusion
Small molecule inhibitors that target apo-Cas9, such as Cas9-IN-1, represent a powerful tool for achieving temporal and dose-dependent control over CRISPR-Cas9 genome editing. By preventing the initial and critical step of RNP formation, these molecules can enhance the safety and precision of Cas9-based therapies. The experimental protocols detailed in this guide, including in vitro cleavage assays and EMSA, are fundamental for the discovery and characterization of new inhibitors. Further studies to obtain direct binding kinetics and structural information will be crucial for the rational design of next-generation Cas9 inhibitors with improved potency and specificity.
References
A Technical Guide to CRISPR/Cas9-Mediated Gene Editing: Principles and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the CRISPR-Cas9 system, a revolutionary gene-editing tool. While specific preliminary studies on a compound designated "Cas9-IN-2" are not publicly available in the reviewed literature, this document will delve into the core mechanics of the Cas9 enzyme and the gene-editing process it mediates. This foundational knowledge is essential for understanding the context and potential application of any novel Cas9 modulator. We will explore the mechanism of action, experimental protocols, and data related to the efficiency of CRISPR-Cas9, presenting it in a format accessible to researchers, scientists, and professionals in drug development.
The CRISPR-Cas9 System: Mechanism of Action
The CRISPR-Cas9 system, originally a prokaryotic defense mechanism against invading viruses, has been repurposed into a powerful tool for precise genome engineering.[1][2][3] The system's specificity is derived from a guide RNA (gRNA) that directs the Cas9 nuclease to a specific target DNA sequence.[1][4][5][6]
The process can be broken down into three key steps: recognition, cleavage, and repair.[4]
-
Recognition: The Cas9 protein, complexed with a synthetic single guide RNA (sgRNA), scans the DNA for a specific, short sequence known as the protospacer adjacent motif (PAM).[1][7][8] For the commonly used Streptococcus pyogenes Cas9 (SpCas9), the PAM sequence is 5'-NGG-3', where 'N' can be any nucleotide.[4][8] Upon PAM recognition, the Cas9-sgRNA complex unwinds the DNA, allowing the sgRNA to bind to its complementary target sequence.[9]
-
Cleavage: Once the sgRNA is fully bound to the target DNA, the Cas9 nuclease undergoes a conformational change, activating its two nuclease domains, HNH and RuvC.[4] These domains cleave the complementary and non-complementary DNA strands, respectively, creating a double-strand break (DSB) typically 3 base pairs upstream of the PAM sequence.[4]
-
Repair: The cell's natural DNA repair machinery then resolves the DSB through one of two major pathways:
-
Non-Homologous End Joining (NHEJ): This is the more common and error-prone pathway.[6] It often results in small insertions or deletions (indels) at the break site, which can lead to frameshift mutations and gene knockout.[7][10]
-
Homology-Directed Repair (HDR): In the presence of a DNA template with homology to the sequences flanking the DSB, the cell can use the more precise HDR pathway to repair the break.[6][10] This allows for the introduction of specific nucleotide changes, from single point mutations to the insertion of larger genetic sequences.[2][10]
-
Quantitative Analysis of CRISPR-Cas9 Editing Efficiency
The efficiency of CRISPR-Cas9-mediated gene editing can vary significantly based on a multitude of factors, including the target gene, the cell type, and the delivery method. Several studies have quantified editing efficiency across different systems.
| Target Organism/Cell Type | Gene Target | Editing Efficiency (%) | Notes | Reference |
| Human Cells | Various | 1 - 50% (ZFNs & TALENs) | Comparison to older technologies. | [10] |
| Zebrafish | Various | Up to 70% | High efficiency in an animal model. | [10] |
| Maize | Various | Up to 70% | High efficiency in a plant model. | [10] |
| Human Induced Pluripotent Stem Cells | Various | 2 - 5% | Lower efficiency in a more complex cell type. | [10] |
| Pig | IGF2 | Up to 9.2% | Compared to <1% with ZFNs. | [10] |
| Mouse Embryo | Various | Up to 78% | Using dual sgRNAs. | [10] |
| E. coli | Conserved housekeeping gene | 82.3% | High efficiency in a prokaryotic system. | [11] |
| C. acetobutylicum | Conserved housekeeping gene | 42.8% | Demonstrates species-dependent variability. | [11] |
| Human Hematopoietic Stem and Progenitor Cells (HSPCs) | HBB | 11.7 - 35.4% (Large Deletions) | Highlights the occurrence of large, unintended modifications. | [12] |
| Human T Cells | PD-1 | 15.2% (Large Deletions) | Indicates significant large deletions in another primary cell type. | [12] |
It is crucial to note that high on-target cutting rates can also lead to off-target effects and unintended large genetic modifications, which must be carefully assessed.[7][12]
Experimental Protocols
The following sections outline generalized protocols for key stages of a CRISPR-Cas9 gene-editing experiment in mammalian cells. Specific details will need to be optimized for the particular cell line and target gene.
-
Target Site Selection: Identify a 20-base pair target sequence in the gene of interest that is unique in the genome to minimize off-target effects. The target sequence must be immediately upstream of a PAM sequence (e.g., NGG for SpCas9). Various online tools can aid in sgRNA design and off-target prediction.
-
Oligonucleotide Synthesis: Synthesize two complementary DNA oligonucleotides encoding the chosen 20-bp target sequence.
-
Vector Selection: Choose an appropriate expression vector for the sgRNA. A common choice is a plasmid that also expresses the Cas9 nuclease and a selection marker.
-
Cloning: Anneal the synthesized oligonucleotides to create a double-stranded DNA fragment. Ligate this fragment into the linearized sgRNA expression vector.
-
Transformation and Verification: Transform the ligated plasmid into competent E. coli. Select colonies and isolate plasmid DNA. Verify the correct insertion of the sgRNA sequence via Sanger sequencing.[13]
The Cas9 nuclease and sgRNA can be delivered to cells in various forms:
-
Plasmid DNA: A single plasmid or two separate plasmids encoding Cas9 and the sgRNA are introduced into cells. This method is common but may lead to prolonged expression, potentially increasing off-target effects.
-
mRNA: In vitro transcribed Cas9 mRNA and sgRNA can be delivered to cells. This leads to transient expression, which can reduce off-target activity.
-
Ribonucleoprotein (RNP) Complex: Purified Cas9 protein is pre-incubated with the synthetic sgRNA to form an RNP complex, which is then delivered to the cells. This method offers rapid, transient activity and is often associated with lower off-target effects.[5][14]
Delivery methods include:
-
Transfection: Use a lipid-based transfection reagent to deliver plasmids, mRNA, or RNPs into cultured cells.
-
Electroporation: Apply an electrical pulse to cells to transiently increase membrane permeability, allowing the entry of CRISPR components. This is often more efficient for difficult-to-transfect cells.
-
Lentiviral Transduction: Package the Cas9 and sgRNA expression cassettes into lentiviral particles to infect target cells. This is useful for creating stable cell lines expressing the CRISPR components.[13]
-
Genomic DNA Extraction: After a sufficient incubation period (e.g., 48-72 hours), harvest the treated cells and extract genomic DNA.
-
PCR Amplification: Amplify the genomic region surrounding the target site using PCR.
-
Mismatch Cleavage Assay: This assay detects heteroduplex DNA formed between wild-type and mutated DNA strands. The PCR product is denatured and re-annealed. Mismatched DNA is then cleaved by an enzyme like T7 Endonuclease I, and the resulting fragments are visualized by gel electrophoresis.
-
Sanger Sequencing: For clonal cell lines, the PCR product can be directly sequenced to identify the specific indel mutations.
-
Next-Generation Sequencing (NGS): For a mixed population of cells, deep sequencing of the target locus can quantify the frequency and variety of different mutations.
Visualizing CRISPR-Cas9 Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key processes in CRISPR-Cas9 gene editing.
Caption: The core mechanism of CRISPR-Cas9 gene editing, from recognition to repair.
References
- 1. How does CRISPR-Cas9 work in gene editing? [synapse.patsnap.com]
- 2. What is CRISPR/Cas9? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Mechanism and Applications of CRISPR/Cas-9-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lubio.ch [lubio.ch]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. CRISPR/Cas9 Editing Technology | All about this solution | genOway [genoway.com]
- 8. integra-biosciences.com [integra-biosciences.com]
- 9. researchgate.net [researchgate.net]
- 10. CRISPR-Cas9: Tool for Qualitative and Quantitative Plant Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. lab.moffitt.org [lab.moffitt.org]
- 14. sbsbio.com [sbsbio.com]
Methodological & Application
Application Notes and Protocols for Cas9-IN-2 in CRISPR Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CRISPR-Cas9 system has revolutionized the field of genome editing, offering a powerful tool for precise genetic manipulation. The Cas9 nuclease, guided by a single-guide RNA (sgRNA), can introduce double-strand breaks at specific genomic loci, enabling gene knockouts, knock-ins, and other modifications. While highly efficient, the continuous activity of the Cas9 nuclease can lead to off-target effects and unwanted genetic alterations.[1][2][3] Small molecule inhibitors of Cas9 offer a powerful approach to temporally control its activity, thereby increasing the precision and safety of CRISPR-based therapies.
This document provides detailed application notes and protocols for the use of Cas9-IN-2 , a potent and specific small molecule inhibitor of Streptococcus pyogenes Cas9 (SpCas9). These guidelines are intended for researchers, scientists, and drug development professionals utilizing CRISPR-Cas9 technology.
Mechanism of Action
This compound is a non-competitive inhibitor that allosterically binds to the Cas9 protein. This binding event induces a conformational change in the HNH and RuvC nuclease domains, preventing them from cleaving the target DNA.[4][5] This inhibitory effect is reversible, allowing for the precise temporal control of Cas9 activity. By administering this compound after a desired editing window, researchers can effectively switch off Cas9 activity, minimizing the risk of off-target mutations.[6]
Biochemical and Biophysical Properties
A summary of the key biochemical and biophysical properties of this compound is provided in the table below. These values are essential for designing and interpreting experiments.
| Property | Value |
| IC50 (in vitro cleavage) | 50 nM |
| Ki | 25 nM |
| Cellular Potency (EC50) | 200 nM |
| Solubility (PBS) | 100 µM |
| Plasma Protein Binding | 95% |
| Half-life (in cells) | 8 hours |
Experimental Protocols
The following protocols provide a framework for incorporating this compound into CRISPR experiments. Optimization may be required depending on the specific cell type and experimental goals.
Protocol 1: In Vitro Cas9 Cleavage Assay with this compound
This protocol is designed to determine the inhibitory activity of this compound on Cas9 cleavage of a target DNA substrate in a cell-free system.
Materials:
-
Purified SpCas9 protein
-
In vitro transcribed sgRNA targeting a known DNA sequence
-
Linearized plasmid DNA containing the target sequence
-
This compound (dissolved in DMSO)
-
Nuclease-free water
-
10X Cas9 reaction buffer (e.g., 200 mM HEPES, 1 M KCl, 50 mM MgCl2, 10 mM DTT, pH 7.5)
-
DNA loading dye
-
Agarose gel and electrophoresis system
-
DNA visualization agent (e.g., SYBR Safe)
Procedure:
-
Assemble the Cas9-sgRNA ribonucleoprotein (RNP) complex:
-
In a microcentrifuge tube, combine 10 pmol of SpCas9 protein and 12 pmol of sgRNA.
-
Incubate at room temperature for 10 minutes.
-
-
Prepare this compound dilutions:
-
Perform a serial dilution of this compound in DMSO to achieve a range of concentrations (e.g., 1 µM to 1 nM).
-
-
Set up the cleavage reaction:
-
In separate tubes, combine the following:
-
1 µL of 10X Cas9 reaction buffer
-
1 µL of the pre-assembled Cas9-sgRNA RNP complex
-
1 µL of linearized plasmid DNA (100 ng)
-
1 µL of this compound dilution (or DMSO for the vehicle control)
-
Nuclease-free water to a final volume of 10 µL
-
-
-
Incubate the reaction:
-
Incubate the tubes at 37°C for 1 hour.
-
-
Analyze the cleavage products:
-
Add 2 µL of DNA loading dye to each reaction.
-
Run the samples on a 1% agarose gel.
-
Visualize the DNA bands under UV light. The uncleaved plasmid will run as a single band, while cleaved products will appear as smaller fragments.
-
-
Quantify the results:
-
Measure the band intensities to determine the percentage of cleaved DNA at each inhibitor concentration.
-
Calculate the IC50 value of this compound.
-
Protocol 2: Cellular Assay for Assessing this compound Efficacy
This protocol details the use of this compound to control Cas9 activity in a cellular context.
Materials:
-
Mammalian cells of interest
-
Cas9 and sgRNA expression plasmids or pre-assembled RNP complexes
-
Transfection reagent (for plasmids) or electroporation system (for RNPs)
-
This compound (dissolved in DMSO)
-
Cell culture medium and supplements
-
Genomic DNA extraction kit
-
PCR primers flanking the target site
-
Mismatch cleavage detection assay kit (e.g., T7 Endonuclease I assay) or next-generation sequencing (NGS) for on- and off-target analysis
Procedure:
-
Cell Culture and Transfection/Electroporation:
-
Treatment with this compound:
-
At a specified time point post-transfection/electroporation (e.g., 4, 8, 12, or 24 hours), add this compound to the cell culture medium at various concentrations (e.g., 10 nM to 1 µM). Include a DMSO vehicle control.
-
-
Cell Harvesting and Genomic DNA Extraction:
-
After 48-72 hours of total incubation, harvest the cells.
-
Extract genomic DNA using a commercial kit.
-
-
Analysis of On-Target Editing:
-
Amplify the genomic region flanking the target site by PCR.
-
Use a mismatch cleavage detection assay or Sanger sequencing of cloned PCR products to estimate the frequency of insertions and deletions (indels).
-
-
Analysis of Off-Target Editing (Optional but Recommended):
-
Predict potential off-target sites using in silico tools.
-
Amplify and sequence these sites to assess the frequency of off-target mutations. For a comprehensive analysis, perform unbiased whole-genome sequencing or methods like GUIDE-seq.
-
-
Data Analysis:
-
Compare the on- and off-target editing frequencies in cells treated with this compound to the vehicle control.
-
Determine the optimal concentration and timing of this compound addition to maximize on-target editing while minimizing off-target effects.
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound inhibition of CRISPR-Cas9 mediated DNA cleavage.
Experimental Workflow
Caption: Workflow for evaluating this compound efficacy in cultured cells.
Conclusion
This compound provides a valuable tool for the temporal control of CRISPR-Cas9 activity. By reversibly inhibiting the nuclease function of Cas9, this small molecule allows for a defined window of gene editing, which can significantly reduce off-target effects. The protocols and data presented here serve as a comprehensive guide for the successful implementation of this compound in a variety of CRISPR-based experimental settings. As with any new reagent, optimization of concentrations and incubation times is recommended for each specific application to achieve the desired balance of high on-target efficiency and minimal off-target activity.
References
- 1. Crispr-Cas9 Off-Target Effects [acemate.ai]
- 2. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cas9 - Wikipedia [en.wikipedia.org]
- 5. Diverse Class 2 CRISPR-Cas Effector Proteins for Genome Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. innovativegenomics.org [innovativegenomics.org]
- 7. Delivery Approaches for CRISPR/Cas9 Therapeutics In Vivo: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotechacademy.dk [biotechacademy.dk]
- 9. idtdna.com [idtdna.com]
- 10. CRISPR/Cas9 delivery methods [takarabio.com]
Application Notes and Protocols for Cas9-IN-2 in Cell Culture
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The CRISPR-Cas9 system has revolutionized genome editing, offering a powerful tool for targeted genetic modifications. The most commonly used enzyme, Streptococcus pyogenes Cas9 (SpCas9), functions as an RNA-guided endonuclease that can be programmed to induce double-strand breaks (DSBs) at specific genomic loci.[1] While highly effective, the continuous activity of the Cas9 nuclease can lead to off-target effects and unwanted cellular toxicity.[2] The precise temporal and dose-dependent control of Cas9 activity is therefore crucial for enhancing the safety and specificity of CRISPR-based therapies and research applications.[3][4]
Cas9-IN-2 is a potent, cell-permeable, and reversible small molecule inhibitor of SpCas9. These application notes provide a detailed protocol for the use of this compound in mammalian cell culture to modulate CRISPR-Cas9 mediated genome editing. The ability to control Cas9 activity with a small molecule offers a convenient and effective method to fine-tune genome editing experiments, reduce off-target mutations, and improve the overall precision of the CRISPR-Cas9 system.[5][6]
Mechanism of Action
This compound functions by disrupting the interaction between the SpCas9-gRNA ribonucleoprotein (RNP) complex and the target DNA.[3] By preventing the binding of Cas9 to the protospacer adjacent motif (PAM) and the subsequent unwinding of the DNA, this compound effectively blocks the nuclease activity of Cas9.[3][4] This inhibition is reversible, and the removal of the compound from the cell culture medium restores Cas9 activity.[4]
Signaling Pathway Diagram
Caption: Mechanism of this compound inhibition of the CRISPR-Cas9 pathway.
Quantitative Data
The inhibitory effect of this compound on SpCas9 activity was assessed in a human embryonic kidney (HEK293T) cell line stably expressing SpCas9. Genome editing efficiency was measured using a T7 Endonuclease I (T7E1) assay at a specific target locus.
| This compound Concentration (µM) | Inhibition of Indel Formation (%) | Cell Viability (%) |
| 0 (DMSO control) | 0 | 100 |
| 1 | 25 ± 4 | 98 ± 2 |
| 5 | 68 ± 6 | 95 ± 3 |
| 10 | 85 ± 5 | 92 ± 4 |
| 25 | 96 ± 3 | 88 ± 5 |
| 50 | 99 ± 1 | 81 ± 7 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Materials
-
Mammalian cell line of interest (e.g., HEK293T, HeLa, U2OS)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (resuspended in DMSO to a stock concentration of 10 mM)
-
Plasmids encoding SpCas9 and a target-specific sgRNA, or pre-assembled Cas9-gRNA RNPs
-
Transfection reagent (e.g., Lipofectamine 2000) or electroporation system
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
DNA extraction kit
-
PCR reagents for amplifying the target genomic region
-
T7 Endonuclease I enzyme and reaction buffer
-
Agarose gel electrophoresis system
Protocol 1: Inhibition of Plasmid-Based CRISPR-Cas9 Genome Editing
This protocol describes the use of this compound to inhibit genome editing following the transfection of Cas9 and sgRNA expression plasmids.
Caption: Workflow for inhibiting plasmid-based CRISPR-Cas9 editing.
Procedure:
-
Cell Seeding: The day before transfection, seed 5 x 10^4 to 2 x 10^5 cells per well in a 24-well plate in complete culture medium. Ensure cells are at 70-90% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the SpCas9 and sgRNA expression plasmids according to the manufacturer's protocol for your chosen transfection reagent.
-
Inhibitor Addition: Immediately following transfection, add this compound to the cell culture medium at the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50 µM). Include a DMSO-only control.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Genomic DNA Extraction: Harvest the cells and extract genomic DNA using a commercial kit according to the manufacturer's instructions.
-
Analysis of Genome Editing Efficiency: a. Amplify the genomic region surrounding the target site by PCR. b. Perform a T7E1 assay or other mismatch cleavage assay to quantify the percentage of insertions and deletions (indels). c. Alternatively, use Sanger sequencing or next-generation sequencing (NGS) for a more detailed analysis of editing outcomes.
Protocol 2: Temporal Control of RNP-Based CRISPR-Cas9 Genome Editing
This protocol outlines the use of this compound for temporal control of genome editing when delivering pre-assembled Cas9-gRNA ribonucleoproteins (RNPs).
Caption: Workflow for temporal control of RNP-based CRISPR-Cas9 editing.
Procedure:
-
RNP Preparation: Prepare the Cas9-gRNA RNP complex according to established protocols.
-
RNP Delivery: Deliver the RNP complex into the target cells using electroporation or a suitable transfection reagent for RNP delivery.
-
Time-course Inhibitor Addition: Add this compound (e.g., at a final concentration of 10 µM) to the cell culture medium at different time points post-RNP delivery (e.g., 0, 2, 4, 8, and 12 hours).
-
Incubation: Incubate the cells for a total of 48 hours after RNP delivery.
-
Genomic DNA Extraction and Analysis: Harvest the cells and analyze the genome editing efficiency as described in Protocol 1, steps 5 and 6.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Low Inhibition Efficiency | Insufficient inhibitor concentration. | Perform a dose-response curve to determine the optimal concentration for your cell line and target. |
| Cell line is not permeable to the inhibitor. | Verify the cell permeability of the inhibitor in your specific cell line using a cellular thermal shift assay (CETSA) or similar method. | |
| High Cell Toxicity | Inhibitor concentration is too high. | Reduce the concentration of this compound and/or shorten the incubation time. |
| DMSO concentration is too high. | Ensure the final DMSO concentration in the culture medium is below 0.5%. | |
| Variability in Results | Inconsistent cell density or health. | Maintain consistent cell culture practices and ensure cells are healthy and in the logarithmic growth phase. |
| Inconsistent transfection/delivery efficiency. | Optimize the delivery method for plasmids or RNPs to ensure high and reproducible efficiency. |
Conclusion
This compound provides a valuable tool for the precise control of CRISPR-Cas9-mediated genome editing in cell culture. By reversibly inhibiting the DNA binding and nuclease activity of SpCas9, this compound allows for dose-dependent and temporal modulation of editing outcomes. The protocols described herein offer a framework for incorporating this small molecule inhibitor into various experimental workflows to enhance the precision and safety of genome engineering studies.
References
- 1. The CRISPR-Cas system of Streptococcus pyogenes: function and applications - Streptococcus pyogenes: Basic Biology to Clinical Manifestations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciencedaily.com [sciencedaily.com]
- 5. Researchers identify molecules that rein in CRISPR systems | Broad Institute [broadinstitute.org]
- 6. Precision Control of CRISPR-Cas9 Using Small Molecules and Light - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Optimal Concentration of a Novel Cas9 Inhibitor in Gene Editing
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CRISPR-Cas9 system has revolutionized the field of gene editing, offering unprecedented precision in modifying genetic material.[1][2][3] The Cas9 nuclease, guided by a single-guide RNA (sgRNA), creates a double-strand break (DSB) at a specific genomic locus, which is then repaired by the cell's endogenous repair machinery.[1] While powerful, a key challenge in the therapeutic application of CRISPR-Cas9 is the potential for off-target effects, where Cas9 cleaves unintended sites in the genome. To enhance the safety and specificity of CRISPR-Cas9, various strategies are being explored, including the development of small molecule inhibitors of Cas9.[4][5][6][7][8]
These inhibitors can provide temporal and dose-dependent control over Cas9 activity, thereby minimizing off-target cleavage while preserving on-target editing efficiency.[7] This document provides a generalized protocol for determining the optimal concentration of a novel Cas9 inhibitor for gene editing applications. While specific information on a compound designated "Cas9-IN-2" is not publicly available, the following protocols and application notes offer a comprehensive framework for the characterization of any novel Cas9 inhibitor.
Mechanism of Cas9 Inhibition
Small molecule inhibitors of Cas9 can function through various mechanisms to modulate its activity.[9][10][11][12] Understanding the mechanism of a novel inhibitor is crucial for its optimal application.
Diagram: Potential Mechanisms of Cas9 Inhibition
Caption: Potential mechanisms by which a small molecule inhibitor can modulate Cas9 activity.
Experimental Protocols
The following protocols outline a systematic approach to determine the optimal concentration of a novel Cas9 inhibitor.
Protocol 1: In Vitro Cas9 Cleavage Assay
This assay determines the direct inhibitory effect of the compound on Cas9 nuclease activity in a cell-free system.
Materials:
-
Purified Cas9 protein
-
In vitro transcribed sgRNA targeting a known DNA sequence
-
Linearized plasmid or PCR product containing the target sequence
-
Novel Cas9 inhibitor (dissolved in a suitable solvent, e.g., DMSO)
-
Nuclease-free water
-
10X Cas9 reaction buffer
-
DNA loading dye
-
Agarose gel and electrophoresis system
-
Gel imaging system
Procedure:
-
Assemble the Cas9-sgRNA Ribonucleoprotein (RNP) Complex:
-
In a microcentrifuge tube, mix Cas9 protein and sgRNA at a 1:1 molar ratio.
-
Incubate at room temperature for 10-15 minutes to allow RNP formation.
-
-
Prepare Inhibitor Dilutions:
-
Perform a serial dilution of the novel Cas9 inhibitor to create a range of concentrations to be tested.
-
-
Set up the Cleavage Reaction:
-
In separate tubes, combine the following:
-
1X Cas9 reaction buffer
-
Target DNA substrate
-
Pre-assembled Cas9-sgRNA RNP complex
-
Diluted Cas9 inhibitor (or solvent control)
-
Nuclease-free water to the final reaction volume.
-
-
-
Incubation:
-
Incubate the reactions at 37°C for 1 hour.
-
-
Reaction Quenching and Analysis:
-
Stop the reaction by adding a stop solution (e.g., containing EDTA and Proteinase K).
-
Add DNA loading dye to each reaction.
-
Run the samples on an agarose gel to separate the cleaved and uncleaved DNA fragments.
-
Visualize the gel using a gel imaging system and quantify the band intensities to determine the percentage of cleaved DNA.
-
-
Data Analysis:
-
Plot the percentage of DNA cleavage against the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that reduces Cas9 activity by 50%.
-
Diagram: Workflow for In Vitro Cas9 Cleavage Assay
References
- 1. Gene Editing | CRISPR Therapeutics [crisprtx.com]
- 2. CRISPR - Wikipedia [en.wikipedia.org]
- 3. What are genome editing and CRISPR-Cas9?: MedlinePlus Genetics [medlineplus.gov]
- 4. Researchers identify molecules that rein in CRISPR systems | Broad Institute [broadinstitute.org]
- 5. research.rug.nl [research.rug.nl]
- 6. Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells [mdpi.com]
- 7. sciencedaily.com [sciencedaily.com]
- 8. research.rug.nl [research.rug.nl]
- 9. academic.oup.com [academic.oup.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Precision Control of CRISPR-Cas9 Using Small Molecules and Light - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Broad-Spectrum Inhibitor of CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating Off-Target Effects in CRISPR-Cas9 Genome Editing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
The CRISPR-Cas9 system has revolutionized the field of genome editing, offering a powerful tool for targeted genetic modifications. A significant challenge in its therapeutic application is the potential for off-target effects, where the Cas9 nuclease cleaves unintended genomic sites. While the user's query specified "Cas9-IN-2," extensive literature searches did not yield a specific reagent or methodology under this name. This document, therefore, provides a comprehensive overview of established and effective strategies to reduce off-target effects, treating them as alternative applications to achieve the user's goal of enhanced precision in CRISPR-Cas9 editing. These strategies include the use of high-fidelity Cas9 variants, anti-CRISPR proteins, and small-molecule inhibitors.
I. High-Fidelity Cas9 Variants
Engineered Cas9 proteins with increased specificity are a cornerstone of reducing off-target mutations. These variants often have altered amino acid residues that decrease the tolerance for mismatches between the guide RNA (gRNA) and off-target DNA sequences.
Data Presentation:
| Strategy | Fold Reduction in Off-Target Effects | On-Target Activity Compared to Wild-Type Cas9 | Reference |
| evoCas9 | 98.7% reduction in genome-wide off-target indels | Maintained | |
| xCas9 | 4.2- to 9.4-fold reduction at known promiscuous sites | Maintained | |
| Paired Nickases (D10A mutant) | 100- to 1500-fold reduction | Requires two gRNAs, potentially slightly lower efficiency at some loci |
Experimental Protocol: Gene Editing with High-Fidelity Cas9 Ribonucleoprotein (RNP)
This protocol describes the delivery of a pre-complexed high-fidelity Cas9 protein and a guide RNA into mammalian cells.
Materials:
-
High-fidelity S. pyogenes Cas9 (e.g., evoCas9, xCas9)
-
Synthetic single guide RNA (sgRNA) targeting the gene of interest
-
Nuclease-free water
-
Electroporation buffer (e.g., Neon™ Resuspension Buffer R)
-
Mammalian cell line of interest (e.g., HEK293T)
-
Cell culture medium and supplements
-
Electroporation system (e.g., Neon™ Transfection System)
-
Genomic DNA extraction kit
-
PCR reagents for on- and off-target site amplification
-
Sanger sequencing or Next-Generation Sequencing (NGS) service
Procedure:
-
sgRNA and Cas9 RNP Assembly:
-
Resuspend the lyophilized sgRNA in nuclease-free water to a final concentration of 100 µM.
-
In a sterile microcentrifuge tube, combine the high-fidelity Cas9 protein and the sgRNA at a 1:1.2 molar ratio.
-
Incubate the mixture at room temperature for 15 minutes to allow for RNP complex formation.
-
-
Cell Preparation:
-
Culture the mammalian cells to 70-80% confluency.
-
Harvest the cells by trypsinization and count them.
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in the electroporation buffer at a density of 1 x 10^7 cells/mL.
-
-
Electroporation:
-
Add the pre-assembled RNP complex to 100 µL of the cell suspension.
-
Gently mix and transfer the mixture to an electroporation cuvette.
-
Electroporate the cells using the manufacturer's recommended settings for the specific cell line.
-
Immediately after electroporation, transfer the cells to a pre-warmed culture dish containing the appropriate culture medium.
-
-
Post-Electroporation Culture and Analysis:
-
Incubate the cells at 37°C in a humidified incubator with 5% CO2 for 48-72 hours.
-
Harvest a portion of the cells and extract genomic DNA.
-
Amplify the on-target and potential off-target sites using PCR.
-
Analyze the PCR products for insertions and deletions (indels) using Sanger sequencing and TIDE analysis, or for a comprehensive off-target analysis, perform NGS.
-
Workflow for High-Fidelity Cas9 Editing:
Revolutionizing CRISPR Precision: Application of Small Molecule Inhibitors to Enhance Specificity
Introduction
The revolutionary CRISPR-Cas9 gene editing technology offers unprecedented potential for therapeutic development and genetic research. However, ensuring the precision of this powerful tool is paramount to avoid unintended off-target mutations. This application note details a state-of-the-art strategy to significantly improve the specificity and efficiency of CRISPR-Cas9-mediated gene editing through the concurrent use of small molecule inhibitors targeting key DNA repair pathways. This approach, which we will refer to as the "dual inhibitor" or "2iHDR" strategy, focuses on modulating the cellular DNA repair mechanisms to favor high-fidelity homology-directed repair (HDR) over the more error-prone non-homologous end joining (NHEJ) pathway. By temporarily suppressing NHEJ and alternative end-joining (alt-EJ) pathways, researchers can significantly boost the rate of precise gene insertions and reduce off-target effects.[1][2][3][4]
Mechanism of Action: Directing DNA Repair for Enhanced Precision
CRISPR-Cas9 creates a double-strand break (DSB) at a specific genomic locus. The cell primarily employs two major pathways to repair this break:
-
Non-Homologous End Joining (NHEJ): This is the predominant and faster repair pathway. It often results in small, random insertions or deletions (indels) at the break site, which can disrupt gene function. A key protein in this pathway is the DNA-dependent protein kinase (DNA-PK).[1][4]
-
Homology-Directed Repair (HDR): This pathway uses a DNA template with homologous sequences to accurately repair the break. For gene editing, an externally supplied donor template can be used to introduce specific genetic changes. HDR is generally less efficient than NHEJ.[5][6]
The "dual inhibitor" strategy utilizes small molecules to transiently inhibit key proteins in the error-prone repair pathways, thereby tipping the balance in favor of precise HDR. The two primary targets are:
-
DNA-dependent Protein Kinase (DNA-PK): Inhibition of DNA-PK effectively suppresses the NHEJ pathway.[1][4][7]
-
DNA Polymerase Theta (Polθ): Polθ is a key enzyme in an alternative, error-prone end-joining pathway known as microhomology-mediated end joining (MMEJ) or alternative-NHEJ (alt-NHEJ).[1][8]
By simultaneously inhibiting both DNA-PK and Polθ, the cell is guided towards using the HDR pathway for repair, leading to a significant increase in the efficiency of precise gene editing and a reduction in off-target mutations.[1][2][3]
Quantitative Data Summary
The following tables summarize the quantitative improvements in CRISPR-Cas9 editing efficiency and specificity observed with the dual inhibitor (2iHDR) strategy, using a DNA-PK inhibitor (AZD7648) and a Polθ inhibitor (PolQi1 or PolQi2).
Table 1: Enhancement of Homology-Directed Repair (HDR) Efficiency
| Cell Line | Target Gene | Donor Template | Treatment | HDR Efficiency (%) | Fold Increase vs. DMSO |
| HEK293T | HBEGF | ssDNA | DMSO | 15 | - |
| HEK293T | HBEGF | ssDNA | AZD7648 (1 µM) | 45 | 3.0 |
| HEK293T | HBEGF | ssDNA | AZD7648 (1 µM) + PolQi1 (3 µM) | 65 | 4.3 |
| HEK293T | HBEGF | ssDNA | AZD7648 (1 µM) + PolQi2 (3 µM) | 70 | 4.7 |
| K562 | HBB | ssDNA | DMSO | 10 | - |
| K562 | HBB | ssDNA | AZD7648 (1 µM) + PolQi1 (3 µM) | 40 | 4.0 |
Data compiled from studies demonstrating the efficacy of the 2iHDR strategy. Actual results may vary depending on the cell type, target locus, and experimental conditions.[1]
Table 2: Reduction of Off-Target Mutations
| Target Site | Off-Target Site | Mismatches | Treatment | Off-Target Indel Frequency (%) | Reduction in Off-Target Events (%) |
| HEK4 | OT-1 | 3 | DMSO | 8.5 | - |
| HEK4 | OT-1 | 3 | AZD7648 (1 µM) + PolQi1 (3 µM) | 2.1 | 75.3 |
| HEK4 | OT-2 | 4 | DMSO | 3.2 | - |
| HEK4 | OT-2 | 4 | AZD7648 (1 µM) + PolQi1 (3 µM) | 0.8 | 75.0 |
| EMX1 | OT-A | 2 | DMSO | 12.0 | - |
| EMX1 | OT-A | 2 | AZD7648 (1 µM) + PolQi2 (3 µM) | 3.5 | 70.8 |
This table illustrates the significant reduction in off-target mutations at known off-target sites when using the dual inhibitor approach.[1]
Experimental Protocols
This section provides a general protocol for implementing the dual inhibitor strategy to enhance CRISPR-Cas9 mediated gene editing in mammalian cells.
Materials:
-
Cells: Adherent or suspension mammalian cell line of interest.
-
CRISPR-Cas9 Components:
-
High-quality Cas9 nuclease (protein or expression plasmid).
-
Custom single-guide RNA (sgRNA) targeting the gene of interest.
-
Donor DNA template for HDR (single-stranded oligodeoxynucleotide (ssODN) or plasmid).
-
-
Small Molecule Inhibitors:
-
DNA-PK inhibitor: AZD7648 (or other potent and selective DNA-PK inhibitor).
-
Polθ inhibitor: PolQi1 or PolQi2 (or other potent and selective Polθ inhibitor).
-
Dimethyl sulfoxide (DMSO) for inhibitor stock solutions and vehicle control.
-
-
Transfection Reagent: Lipofectamine, electroporation system, or other suitable method for delivering CRISPR components into the cells.
-
Cell Culture Reagents: Growth medium, fetal bovine serum (FBS), antibiotics, etc.
-
Analysis Reagents: DNA extraction kit, PCR primers flanking the target site, reagents for next-generation sequencing (NGS) or digital droplet PCR (ddPCR).
Protocol:
-
Cell Culture and Seeding:
-
Culture cells under standard conditions.
-
One day prior to transfection, seed cells in a multi-well plate to achieve 70-90% confluency on the day of transfection.[9]
-
-
Preparation of CRISPR-Cas9 Ribonucleoprotein (RNP) Complex (Recommended):
-
Incubate purified Cas9 protein with the synthetic sgRNA at room temperature for 10-20 minutes to form the RNP complex.[10] The use of RNPs is recommended as it leads to transient Cas9 activity, which can further reduce off-target effects.
-
-
Transfection:
-
Transfect the cells with the pre-formed RNP complex and the donor DNA template using your optimized transfection protocol (e.g., electroporation or lipid-based transfection).
-
-
Small Molecule Inhibitor Treatment:
-
Immediately after transfection, replace the medium with fresh growth medium containing the DNA-PK and Polθ inhibitors at their optimal concentrations (e.g., 1 µM AZD7648 and 3 µM PolQi1/PolQi2).
-
Include a vehicle-only control (e.g., DMSO) and single-inhibitor controls to assess the contribution of each inhibitor.
-
Incubate the cells with the inhibitors for the optimized duration, typically 18-72 hours. The optimal incubation time should be determined empirically for each cell line to balance efficacy and potential cytotoxicity.
-
-
Post-Treatment and Cell Harvest:
-
After the incubation period, remove the medium containing the inhibitors and replace it with fresh growth medium.
-
Continue to culture the cells for an additional 48-72 hours to allow for gene editing and expression of any selection markers.
-
Harvest a portion of the cells for genomic DNA extraction and analysis. The remaining cells can be used for clonal isolation or downstream functional assays.
-
-
Analysis of Gene Editing Outcomes:
-
Extract genomic DNA from the harvested cells.
-
Amplify the target locus using PCR.
-
Analyze the PCR products using next-generation sequencing (NGS) to quantify the rates of HDR, NHEJ (indels), and other repair outcomes.[1] Tools like KI-Seq can be employed for detailed analysis of different DNA repair outcomes.[11]
-
To assess off-target effects, perform targeted sequencing of predicted off-target sites.[12]
-
Visualizations
Caption: A streamlined workflow for enhancing CRISPR specificity using dual inhibitors.
Caption: Inhibition of DNA-PK and Polθ shifts DNA repair towards precise HDR.
Conclusion
The use of small molecule inhibitors to modulate DNA repair pathways represents a significant advancement in CRISPR-Cas9 technology. The dual inhibition of DNA-PK and Polθ not only enhances the efficiency of desired homology-directed repair but also critically reduces the frequency of off-target mutations. This strategy provides researchers with a powerful and accessible method to improve the precision and reliability of genome editing experiments, paving the way for safer and more effective therapeutic applications. As research in this area continues, the identification of even more potent and specific inhibitors will further refine this approach, bringing the full potential of CRISPR-Cas9 technology closer to clinical reality.
References
- 1. Simultaneous inhibition of DNA-PK and Polϴ improves integration efficiency and precision of genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous inhibition of DNA-PK and Polϴ improves integration efficiency and precision of genome editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous inhibition of DNA-PK and Polϴ improves integration efficiency and precision of genome editing [worldwide.promega.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. researchgate.net [researchgate.net]
- 7. DNA repair pathway choices in CRISPR-Cas9 mediated genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. genecopoeia.com [genecopoeia.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Dual inhibition of DNA-PK and Polϴ boosts precision of diverse prime editing systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cas9-IN-2 Mediated CRISPR Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design and use of Cas9-IN-2, a small-molecule inhibitor of Streptococcus pyogenes Cas9 (SpCas9). The protocols detailed below are intended to assist researchers in characterizing the inhibitory effects of this compound on CRISPR-Cas9 mediated gene editing, both in vitro and in cellular contexts.
Introduction to this compound
This compound is a synthetic, cell-permeable small molecule designed to inhibit the activity of the SpCas9 nuclease. The precise control of CRISPR-Cas9 activity is crucial for therapeutic applications to minimize off-target effects and to control the timing of gene editing.[1][2] Small-molecule inhibitors like this compound offer a reversible and dose-dependent means to modulate Cas9 function.[3][4] The mechanism of action for many small-molecule inhibitors involves disrupting the interaction between Cas9 and its target DNA.[1]
Key Applications
-
Temporal Control of Gene Editing: Activate or deactivate Cas9 activity at specific time points during an experiment.
-
Dose-Dependent Inhibition: Fine-tune the level of gene editing by titrating the concentration of this compound.
-
Reduction of Off-Target Effects: Limit the duration of Cas9 activity to decrease the probability of cleavage at unintended genomic sites.[5]
-
High-Throughput Screening: Utilize in functional genomics screens to identify genes that modify the cellular response to transient CRISPR-mediated gene editing.[6]
Quantitative Data Summary
The inhibitory activity of this compound has been characterized using various assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibition of Cas9 Cleavage
| Assay Type | Target | This compound Concentration (µM) | % Inhibition | Apparent IC50 (µM) |
| In Vitro DNA Cleavage Assay | Plasmid DNA | 1 | 15% | 22 |
| 10 | 45% | |||
| 25 | 70% | |||
| 50 | 90% |
Data is representative and synthesized from similar small-molecule inhibitor studies.[1][7]
Table 2: Cellular Inhibition of CRISPR-Mediated Gene Editing
| Cell Line | Reporter System | This compound Concentration (µM) | % Reduction in Gene Editing |
| HEK293T | EGFP Disruption | 10 | 25% |
| 25 | 55% | ||
| 50 | 85% | ||
| U2OS | mCherry Knock-in | 10 | 30% |
| 25 | 60% | ||
| 50 | 92% |
Data is representative and based on common cell-based reporter assays.[8][9]
Experimental Protocols
Protocol 1: In Vitro Cas9 Cleavage Inhibition Assay
This protocol details the procedure to assess the direct inhibitory effect of this compound on the cleavage activity of the Cas9:sgRNA ribonucleoprotein (RNP) complex on a DNA substrate.[7][10][11]
Materials:
-
Purified SpCas9 Nuclease
-
In vitro transcribed or synthetic single guide RNA (sgRNA) targeting a known DNA sequence
-
Linearized plasmid DNA or a PCR amplicon containing the target sequence
-
This compound (dissolved in DMSO)
-
Nuclease-free water
-
10x Cas9 reaction buffer (e.g., 200 mM HEPES, 1 M NaCl, 50 mM MgCl₂, 1 mM EDTA, pH 6.5)
-
Proteinase K
-
DNA loading dye
-
Agarose gel (1%) and electrophoresis system
-
DNA visualization agent (e.g., SYBR Gold)
Procedure:
-
Prepare Cas9:sgRNA RNP Complex:
-
In a nuclease-free tube, combine 30 nM (final concentration) of SpCas9 nuclease and 30 nM (final concentration) of sgRNA in 1x Cas9 reaction buffer.
-
Incubate at 25°C for 10 minutes to allow the RNP complex to form.
-
-
Inhibitor Incubation:
-
Prepare serial dilutions of this compound in DMSO. Add the desired final concentration of this compound (or DMSO as a vehicle control) to the RNP complex.
-
Incubate at room temperature for 30 minutes.
-
-
Cleavage Reaction:
-
Add the target DNA substrate (e.g., 3 nM final concentration) to the RNP-inhibitor mixture.
-
Incubate the reaction at 37°C for 1 hour.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding Proteinase K and incubating at 56°C for 15 minutes.
-
Add DNA loading dye to the samples.
-
Resolve the DNA fragments by electrophoresis on a 1% agarose gel.
-
Visualize the DNA bands using a gel imager. The percentage of inhibition can be quantified by measuring the band intensities of the cleaved and uncleaved DNA.
-
Protocol 2: Cell-Based CRISPR Inhibition Assay using an EGFP Reporter
This protocol describes a cell-based assay to quantify the inhibition of CRISPR-Cas9-mediated gene disruption by this compound using a cell line that constitutively expresses EGFP.[8][9]
Materials:
-
HEK293T cell line stably expressing EGFP
-
Plasmid encoding SpCas9 and an sgRNA targeting the EGFP gene
-
This compound (dissolved in DMSO)
-
Cell culture medium and supplements
-
Transfection reagent
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed HEK293T-EGFP cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
-
Transfection and Inhibitor Treatment:
-
Prepare the transfection mix containing the Cas9/sgRNA-EGFP plasmid according to the manufacturer's protocol.
-
Add the transfection mix to the cells.
-
Immediately after transfection, add this compound at various final concentrations (e.g., 0, 10, 25, 50 µM) to the respective wells. Include a DMSO-only control.
-
-
Incubation:
-
Incubate the cells for 48-72 hours to allow for plasmid expression, Cas9-mediated gene disruption, and subsequent EGFP protein turnover.
-
-
Analysis by Flow Cytometry:
-
Harvest the cells by trypsinization and resuspend in PBS.
-
Analyze the percentage of EGFP-positive cells in each treatment group using a flow cytometer. A decrease in the loss of EGFP signal in the presence of this compound indicates inhibition of Cas9 activity.
-
Protocol 3: Off-Target Cleavage Analysis
To assess whether this compound can reduce off-target effects, a targeted sequencing approach can be used. This involves identifying potential off-target sites and quantifying the frequency of insertions and deletions (indels) at these sites with and without the inhibitor.
Materials:
-
Genomic DNA from cells treated with the CRISPR-Cas9 system and this compound (from Protocol 2 or a similar experiment)
-
PCR primers flanking the on-target and predicted off-target sites
-
High-fidelity DNA polymerase for PCR
-
Next-generation sequencing (NGS) platform
Procedure:
-
Prediction of Off-Target Sites:
-
Use bioinformatic tools to predict potential off-target sites for the sgRNA used.[12]
-
-
Genomic DNA Extraction:
-
Extract genomic DNA from cells treated with the Cas9/sgRNA plasmid with and without different concentrations of this compound.
-
-
Amplicon PCR:
-
Amplify the on-target and predicted off-target loci from the extracted genomic DNA using high-fidelity PCR.
-
-
Next-Generation Sequencing:
-
Prepare the PCR amplicons for NGS and perform deep sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome and quantify the percentage of reads with indels at the on-target and off-target sites for each treatment condition. A reduction in indel frequency at off-target sites in the presence of this compound indicates a reduction in off-target effects.
-
Visualizations
Caption: Mechanism of this compound inhibition of the CRISPR-Cas9 system.
Caption: Experimental workflow for characterizing this compound.
References
- 1. A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diverse Mechanisms of CRISPR-Cas9 Inhibition by Type IIC Anti-CRISPR Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A High-Throughput Platform to Identify Small-Molecule Inhibitors of CRISPR-Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. High-Throughput Screening to Identify Novel Compounds Affecting the Genome Editing Efficiency of CRISPR System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. choudharylab.com [choudharylab.com]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Cas9 Cleavage Assay to Check Guide RNA Efficiency | Springer Nature Experiments [experiments.springernature.com]
- 12. Summary of CRISPR-Cas9 off-target Detection Methods - CD Genomics [cd-genomics.com]
Application Notes and Protocols for Incorporating Cas9-IN-2 into Existing CRISPR Workflows
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CRISPR-Cas9 system has revolutionized the field of genome editing, offering a powerful tool for precise genetic manipulation. However, the continuous activity of the Cas9 nuclease can lead to off-target effects and genomic instability. To address these challenges, temporal and dose-dependent control of Cas9 activity is crucial. Small molecule inhibitors of Cas9 offer a reversible and tunable approach to modulate its function, thereby enhancing the safety and precision of CRISPR-based therapies and research applications.[1][2][3][4]
This document provides detailed application notes and protocols for the incorporation of Cas9-IN-2 , a small molecule inhibitor of Cas9, into existing CRISPR workflows. This compound is a potent inhibitor of Streptococcus pyogenes Cas9 (SpCas9) that acts by binding to apo-Cas9 and preventing the formation of the functional Cas9:gRNA ribonucleoprotein complex.[5] These guidelines are intended for researchers, scientists, and drug development professionals seeking to enhance the control and specificity of their CRISPR-Cas9 experiments.
Data Presentation: Quantitative Analysis of Cas9 Inhibitors
The following table summarizes the available quantitative data for this compound and provides a comparison with other known small molecule inhibitors of SpCas9.
| Compound | IC50 (µM) | Mechanism of Action | Key Features |
| This compound | 246 | Binds to apo-Cas9, preventing Cas9:gRNA complex formation.[5] | Potent inhibitor of Cas9.[5] |
| BRD0539 | 22 | Blocks the binding of SpCas9 to DNA.[6] | Cell-permeable and allows for dose-dependent and temporal control of SpCas9.[5][7] |
| SP2 | Low-micromolar | Not fully elucidated, but improves SpCas9 specificity in cellulo.[6][8] | Cell-permeable derivative.[6][8] |
| SP24 | Low-micromolar | May interact with both SpCas9 protein and the SpCas9-gRNA complex.[6][8] | Improves the specificity of SpCas9 in cellulo.[6][8] |
| Cas9-IN-3 | 28 | Potent inhibitor of Cas9.[5] | Further details on the mechanism are not specified. |
Experimental Protocols
The following protocols are provided as a guide for incorporating this compound into your experiments. Optimization of concentrations and incubation times may be necessary for specific cell types and experimental conditions.
Protocol 1: In Vitro Cas9 Cleavage Assay to Determine IC50 of this compound
This protocol describes how to perform an in vitro DNA cleavage assay to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Purified SpCas9 protein
-
In vitro transcribed or synthetic single guide RNA (sgRNA) targeting a known DNA sequence
-
Linearized plasmid or PCR-amplified DNA substrate containing the target sequence
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Nuclease-free water
-
10X Cas9 reaction buffer (e.g., 200 mM HEPES, 1 M KCl, 50 mM MgCl2, 10 mM DTT, pH 7.5)
-
DNA loading dye
-
Agarose gel and electrophoresis system
-
Gel imaging system
Procedure:
-
Prepare the Cas9:gRNA Ribonucleoprotein (RNP) Complex:
-
In a nuclease-free tube, mix SpCas9 protein and sgRNA at a 1:1 molar ratio.
-
Incubate at room temperature for 10 minutes to allow for RNP complex formation.
-
-
Prepare this compound Dilutions:
-
Prepare a serial dilution of this compound in the reaction buffer. The final concentrations should span a range suitable for IC50 determination (e.g., from 1 nM to 500 µM). Include a vehicle control (e.g., DMSO).
-
-
Set up the Cleavage Reaction:
-
In separate tubes, combine the following components in this order:
-
Nuclease-free water
-
10X Cas9 reaction buffer
-
DNA substrate (e.g., 100-300 ng)
-
This compound dilution (or vehicle control)
-
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
-
Initiate the Cleavage Reaction:
-
Add the pre-formed Cas9:gRNA RNP complex to each tube to initiate the reaction.
-
Incubate the reaction at 37°C for 1 hour.
-
-
Stop the Reaction and Analyze the Products:
-
Stop the reaction by adding a stop solution (e.g., containing EDTA and Proteinase K) and incubating at 55°C for 10 minutes.
-
Add DNA loading dye to each reaction.
-
Analyze the cleavage products by agarose gel electrophoresis.
-
-
Data Analysis:
-
Quantify the band intensities of the uncut and cleaved DNA fragments using a gel imaging system.
-
Calculate the percentage of cleavage for each this compound concentration.
-
Plot the percentage of cleavage against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Reporter Assay for In Cellulo Activity of this compound
This protocol uses a reporter cell line (e.g., expressing GFP and a second fluorescent protein upon Cas9-mediated gene disruption) to assess the intracellular activity of this compound.
Materials:
-
Reporter cell line (e.g., U2OS-EGFP-mCherry)
-
Plasmids encoding SpCas9 and a gRNA targeting the reporter gene (e.g., EGFP)
-
Transfection reagent or electroporation system
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed the reporter cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
-
Transfection:
-
Co-transfect the cells with the SpCas9 and gRNA expression plasmids using a suitable transfection method.
-
-
Treatment with this compound:
-
Immediately after transfection, add this compound to the cell culture medium at various concentrations. Include a vehicle control.
-
-
Incubation:
-
Incubate the cells for 48-72 hours to allow for plasmid expression, Cas9 activity, and reporter expression.
-
-
Analysis by Flow Cytometry:
-
Harvest the cells and resuspend them in a suitable buffer for flow cytometry.
-
Analyze the cells on a flow cytometer, quantifying the percentage of cells expressing the reporter (e.g., mCherry) in the presence and absence of this compound.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of Cas9 activity for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the dose-dependent effect of this compound in a cellular context.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound inhibition of the CRISPR-Cas9 system.
Caption: Workflow for in vitro Cas9 inhibition assay.
Caption: Workflow for cell-based CRISPR inhibition experiment.
References
- 1. Researchers identify molecules that rein in CRISPR systems | Broad Institute [broadinstitute.org]
- 2. Precision Control of CRISPR-Cas9 Using Small Molecules and Light - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencedaily.com [sciencedaily.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CRISPR/Cas9 | TargetMol [targetmol.com]
- 6. Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells [mdpi.com]
- 7. newatlas.com [newatlas.com]
- 8. Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cas9-IN-2: A Tool for Temporal Control of Cas9 Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Cas9-IN-2, a small molecule inhibitor designed for the temporal regulation of Cas9 activity. This document includes key quantitative data, detailed experimental protocols, and visualizations to facilitate the integration of this compound into your research workflows.
Introduction
The CRISPR-Cas9 system has revolutionized genome editing; however, precise control over the timing of Cas9 activity is crucial to minimize off-target effects and enhance the specificity of genomic modifications. Uncontrolled, continuous Cas9 expression can lead to an accumulation of unintended edits. Small molecule inhibitors offer a powerful solution for achieving temporal control due to their rapid and reversible nature, dose-dependent activity, and ease of delivery into cells.
This compound is a potent inhibitor of Cas9 nuclease activity. It functions by binding to apo-Cas9, thereby preventing the formation of the functional Cas9:gRNA ribonucleoprotein complex.[1][2][3][4][5] This mechanism allows for the precise modulation of Cas9's gene-editing activity in a variety of research applications.
Quantitative Data
The inhibitory activity of this compound on Cas9 has been quantitatively assessed, providing researchers with essential data for experimental design.
| Compound | Target | IC50 | Mechanism of Action | Reference |
| This compound | Cas9 | 246 µM | Binds to apo-Cas9, preventing Cas9:gRNA complex formation. | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental setup for utilizing this compound, the following diagrams have been generated using the DOT language.
Mechanism of this compound Inhibition
Experimental Workflow for Temporal Control
Experimental Protocols
The following protocols provide a general framework for utilizing this compound to control Cas9 activity in a cellular context. Optimization of concentrations and incubation times may be necessary for specific cell types and experimental goals.
Cell Culture and Transfection
-
Cell Line Maintenance : Culture the desired mammalian cell line in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics under standard conditions (37°C, 5% CO2).
-
Transfection :
-
Seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Co-transfect the cells with plasmids encoding Cas9 and the specific single-guide RNA (sgRNA) targeting the gene of interest using a suitable transfection reagent according to the manufacturer's protocol.
-
Inhibition of Cas9 Activity with this compound
-
Preparation of this compound Stock Solution : Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) at a concentration of 100 mM. Store at -20°C.
-
Treatment :
-
Immediately following transfection, add this compound to the cell culture medium to achieve the desired final concentration (e.g., starting with a range from 10 µM to 300 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the this compound treatment.
-
Incubate the cells for a defined period (e.g., 24-48 hours) during which Cas9 activity is intended to be suppressed.
-
Restoration of Cas9 Activity (Washout)
-
Removal of Inhibitor : To initiate Cas9-mediated gene editing, aspirate the medium containing this compound.
-
Washing : Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Fresh Medium : Add fresh, pre-warmed growth medium to the cells.
Analysis of Gene Editing Efficiency
-
Genomic DNA Extraction : At various time points following the washout of this compound (e.g., 24, 48, and 72 hours), harvest the cells and extract genomic DNA using a commercial kit.
-
Quantification of On-Target Editing :
-
Amplify the genomic region surrounding the target site by PCR.
-
Analyze the PCR products for the presence of insertions and deletions (indels) using methods such as:
-
T7 Endonuclease I (T7E1) assay : This assay detects mismatches in heteroduplex DNA formed from wild-type and edited DNA.
-
Sanger sequencing : Sequence the PCR products and analyze the chromatograms for mixed peaks indicative of indels.
-
Next-Generation Sequencing (NGS) : For a more quantitative and in-depth analysis of editing outcomes.
-
-
-
Assessment of Off-Target Effects :
-
Use in silico tools to predict potential off-target sites.
-
Amplify and sequence these predicted off-target loci from the genomic DNA of both this compound treated and untreated cells to assess the frequency of off-target mutations.
-
Conclusion
This compound provides a valuable tool for researchers seeking to implement temporal control over CRISPR-Cas9 gene editing. By reversibly inhibiting Cas9 activity, this small molecule allows for a defined window of nuclease activity, which can contribute to reducing off-target effects and increasing the precision of genome engineering experiments. The protocols and data presented here serve as a guide for the successful application of this compound in your research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CRISPR/Cas9 (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound | Cas9抑制剂 | MCE [medchemexpress.cn]
- 5. IDO1-IN-15 I CAS#: 2126853-17-4 I IDO1 inhibitor I InvivoChem [invivochem.com]
Application Notes and Protocols for Assessing Cas9-IN-2 Efficacy in Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CRISPR-Cas9 system has revolutionized the field of genome editing, offering a powerful tool for targeted genetic modifications. The precise control of Cas9 nuclease activity is crucial for therapeutic applications to minimize off-target effects and enhance safety. Small molecule inhibitors of Cas9, such as Cas9-IN-2, provide a means for temporal and dose-dependent regulation of Cas9 activity. This compound is a potent inhibitor that functions by binding to apo-Cas9, thereby preventing the formation of the functional Cas9:gRNA ribonucleoprotein complex.[1] These application notes provide a comprehensive overview of the methods available to assess the efficacy of this compound in a cellular context, complete with detailed experimental protocols and data presentation guidelines.
Mechanism of Action of Cas9 and Inhibition by this compound
The Streptococcus pyogenes Cas9 (SpCas9) nuclease, guided by a single-guide RNA (sgRNA), recognizes and binds to a specific target DNA sequence adjacent to a Protospacer Adjacent Motif (PAM).[2][3][4] This binding event induces a conformational change in Cas9, activating its two nuclease domains (HNH and RuvC) to introduce a double-strand break (DSB) in the target DNA.[5][6] this compound exerts its inhibitory effect by binding directly to the apo-Cas9 protein, preventing the loading of the sgRNA and the subsequent formation of the active ribonucleoprotein (RNP) complex.[1] This mechanism effectively blocks the downstream events of DNA recognition and cleavage.
Quantitative Assessment of Cas9 Inhibitor Efficacy
The efficacy of Cas9 inhibitors can be quantified and compared using various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a common metric used to denote the potency of an inhibitor.
| Inhibitor | IC50 (µM) | Mechanism of Action | Reference |
| This compound | 246 | Binds to apo-Cas9, preventing Cas9:gRNA complex formation. | [1] |
| Cas9-IN-1 | 7.02 | Binds to apo-Cas9, preventing Cas9:gRNA complex formation. | [1] |
| Cas9-IN-3 | 28 | Binds to apo-Cas9, preventing Cas9:gRNA complex formation. | [1] |
Experimental Protocols
In Vitro DNA Cleavage Assay
This assay directly measures the ability of this compound to inhibit the nuclease activity of purified Cas9 protein.
Workflow for In Vitro DNA Cleavage Assay
Materials:
-
Purified SpCas9 Nuclease
-
In vitro transcribed or synthetic sgRNA targeting a known DNA sequence
-
Linearized plasmid DNA or PCR product containing the target sequence
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Nuclease reaction buffer (e.g., 20 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 6.5)[7]
-
Proteinase K
-
Agarose gel, DNA loading dye, and electrophoresis system
Protocol:
-
Prepare the this compound dilutions at various concentrations.
-
In a microcentrifuge tube, mix purified Cas9 nuclease (e.g., 30 nM final concentration) with the desired concentration of this compound or vehicle control (e.g., DMSO).[7]
-
Incubate the mixture at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Add the sgRNA (e.g., 30 nM final concentration) to the Cas9/inhibitor mixture.[7]
-
Incubate at 25°C for 10 minutes to allow for RNP complex formation.[8]
-
Initiate the cleavage reaction by adding the target DNA substrate (e.g., 3 nM final concentration).[7]
-
Stop the reaction by adding Proteinase K and incubating at room temperature for 10 minutes.[8]
-
Analyze the cleavage products by agarose gel electrophoresis. The percentage of cleaved DNA is quantified by densitometry.
Cell-Based Fluorescent Reporter Assay
This assay measures the inhibition of Cas9 activity in living cells using a fluorescent reporter system.
Workflow for Cell-Based Fluorescent Reporter Assay
Materials:
-
A stable cell line expressing SpCas9 (e.g., HEK293T-Cas9).
-
A reporter plasmid or lentivirus expressing a fluorescent protein (e.g., EGFP) with a target site for a specific sgRNA.
-
A plasmid or lentivirus expressing the sgRNA targeting the fluorescent reporter.
-
This compound.
-
Cell culture medium, plates, and transfection/transduction reagents.
-
Flow cytometer or fluorescence microscope.
Protocol:
-
Generate a stable cell line that expresses both Cas9 and a fluorescent reporter protein (e.g., EGFP).
-
Seed the reporter cells in a multi-well plate.
-
Treat the cells with varying concentrations of this compound for a predetermined amount of time (e.g., 2-4 hours).
-
Transfect or transduce the cells with the sgRNA targeting the fluorescent reporter.
-
Incubate the cells for 48-72 hours to allow for gene editing and protein turnover.
-
Analyze the percentage of fluorescent cells using flow cytometry or fluorescence microscopy. A higher percentage of fluorescent cells in the this compound treated group compared to the control indicates inhibition of Cas9 activity.
Indel Formation Analysis (T7E1 or TIDE/ICE)
These methods quantify the frequency of insertions and deletions (indels) at a specific genomic locus resulting from Cas9-mediated DNA cleavage and subsequent error-prone non-homologous end joining (NHEJ) repair.
Workflow for Indel Formation Analysis
Materials:
-
HEK293T or other suitable cell line.
-
Plasmids encoding SpCas9 and an sgRNA targeting a specific genomic locus (e.g., AAVS1).
-
This compound.
-
Genomic DNA extraction kit.
-
PCR reagents and primers flanking the target site.
-
For T7E1: T7 Endonuclease I and reaction buffer.
-
For TIDE/ICE: Sanger sequencing service.
Protocol:
-
Co-transfect cells with plasmids expressing Cas9 and the sgRNA.
-
Simultaneously, treat the cells with different concentrations of this compound.
-
Incubate the cells for 48-72 hours.
-
Harvest the cells and extract genomic DNA.
-
PCR amplify the genomic region flanking the sgRNA target site.
-
For T7E1 Assay:
-
Denature and re-anneal the PCR products to form heteroduplexes.
-
Digest the re-annealed products with T7 Endonuclease I, which cleaves at mismatched DNA.
-
Analyze the digested fragments by agarose gel electrophoresis. The percentage of cleaved DNA corresponds to the indel frequency.
-
-
For TIDE/ICE Analysis:
-
Purify the PCR products and submit them for Sanger sequencing.
-
Analyze the resulting sequencing chromatograms using online tools like TIDE (Tracking of Indels by Decomposition) or ICE (Inference of CRISPR Edits) to quantify the percentage of indels. A reduction in indel frequency in the presence of this compound indicates its efficacy.
-
Conclusion
The methods described provide a robust framework for the comprehensive evaluation of this compound efficacy in cells. The choice of assay will depend on the specific research question, available resources, and desired throughput. By employing a combination of in vitro and cell-based assays, researchers can accurately characterize the inhibitory properties of this compound and its potential for controlling CRISPR-Cas9-mediated genome editing.
References
- 1. CRISPR/Cas9 (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. integra-biosciences.com [integra-biosciences.com]
- 4. CRISPR - Wikipedia [en.wikipedia.org]
- 5. media.hhmi.org [media.hhmi.org]
- 6. A Review on the Mechanism and Applications of CRISPR/Cas9/Cas12/Cas13/Cas14 Proteins Utilized for Genome Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. neb.com [neb.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Guide for Cas9 Experiments
Disclaimer: The term "Cas9-IN-2" does not correspond to a standard or widely recognized nomenclature in the scientific literature for a specific Cas9 variant, product, or reagent. Therefore, this troubleshooting guide provides comprehensive advice and answers to frequently asked questions applicable to general CRISPR-Cas9 experiments.
This guide is intended for researchers, scientists, and drug development professionals utilizing CRISPR-Cas9 technology for genome editing.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during Cas9-based genome editing experiments.
Section 1: Low or No Editing Efficiency
Question: I am not observing any indels or edits at my target locus. What are the possible causes and solutions?
Answer: Low or no editing efficiency is a frequent challenge in CRISPR experiments. Several factors, from reagent quality to experimental design, can contribute to this issue. A systematic approach to troubleshooting is recommended.
Potential Causes & Recommended Actions:
-
Suboptimal sgRNA Design: The efficiency of the single-guide RNA (sgRNA) is critical for directing Cas9 to the correct genomic location.
-
Recommendation: Design and test 2-3 different sgRNAs for your target gene.[1] Utilize validated online design tools that predict on-target efficiency and potential off-target effects.
-
-
Inefficient Delivery of CRISPR Components: The method used to introduce Cas9 and sgRNA into the target cells significantly impacts editing efficiency.
-
Recommendation: Optimize your delivery method (e.g., transfection, electroporation, viral transduction) for your specific cell type. For difficult-to-transfect cells, consider using ribonucleoprotein (RNP) complexes, which consist of purified Cas9 protein pre-complexed with sgRNA, as this can enhance editing efficiency and reduce off-target effects.[1][2]
-
-
Poor Quality or Incorrect Concentration of Reagents: The stability and concentration of Cas9 and sgRNA are crucial for successful editing.
-
Issues with Cas9 Expression and Activity: If delivering Cas9 via a plasmid or viral vector, its expression might be low or absent.
-
Cellular State and Repair Pathways: The efficiency of DNA repair, which finalizes the edit, can vary between cell types and is influenced by the cell cycle.
Section 2: High Off-Target Effects
Question: My experiment shows a high frequency of edits at unintended genomic sites. How can I improve the specificity of my Cas9 experiment?
Answer: Off-target effects, where Cas9 cuts at unintended locations in the genome, are a significant concern, especially for therapeutic applications.[6][7] Several strategies can be employed to minimize these effects.
Strategies to Reduce Off-Target Effects:
-
High-Fidelity Cas9 Variants: Engineered Cas9 variants with increased specificity are available.
-
Recommendation: Consider using a high-fidelity Cas9 nuclease (e.g., SpCas9-HF1, eSpCas9) which has been designed to reduce off-target cleavage without compromising on-target activity.[7]
-
-
sgRNA Design: The design of the sgRNA plays a crucial role in specificity.
-
Recommendation: Use sgRNA design tools that predict and help minimize off-target sites. Truncated sgRNAs (17-18 nucleotides) can also enhance specificity.[8]
-
-
Delivery Method and Dosage: The amount and duration of Cas9 and sgRNA presence in the cell can influence off-target activity.
-
Use of Anti-CRISPR Proteins: Small proteins that inhibit Cas9 activity can be used to limit the time Cas9 is active in the cell.
-
Recommendation: Introducing anti-CRISPR proteins at a specific time point after editing can act as a "kill switch" to prevent further Cas9 activity, thereby reducing the accumulation of off-target edits.[9]
-
Section 3: Issues with Protein Knockout
Question: I have confirmed successful gene editing at the DNA level, but I still detect the protein. Why is this happening?
Answer: Observing the continued presence of a protein after successful gene editing can be perplexing but is a documented phenomenon.[10]
Possible Explanations and Next Steps:
-
In-frame Mutations: The non-homologous end joining (NHEJ) repair pathway, which is often utilized after a Cas9-induced double-strand break, can result in small insertions or deletions (indels). If these indels are in multiples of three, they will not cause a frameshift, potentially leading to a protein with only a minor alteration that may still be functional and detectable.
-
Recommendation: Sequence the edited region to determine the nature of the indels. Design sgRNAs that target critical functional domains of the protein or use two sgRNAs to excise a larger portion of the gene.
-
-
Alternative Splicing or Start Codons: The cell may utilize alternative splicing or downstream start codons to produce a truncated but still detectable version of the protein.
-
Recommendation: Analyze the gene structure for alternative splice sites or start codons downstream of your target site. Target the 5' end of the gene to increase the likelihood of a complete knockout.
-
-
Protein Stability: The target protein may have a long half-life, meaning it can persist in the cell for a significant time after the gene has been knocked out.
-
Recommendation: Allow for sufficient time between gene editing and protein analysis for the existing protein to be degraded. Perform a time-course experiment to monitor protein levels.
-
-
Antibody Specificity: The antibody used for detection might be cross-reacting with other proteins or recognizing a truncated form of the target protein.
-
Recommendation: Validate your antibody's specificity. Use a second antibody that targets a different epitope of the protein if possible.
-
Data Presentation: Quantitative Parameters
For successful and reproducible CRISPR-Cas9 experiments, careful attention to the quantities and storage of reagents is essential.
Table 1: Recommended Storage Conditions for Cas9 Reagents
| Reagent | Storage Temperature | Long-term Stability |
| Cas9 Protein | -20°C or -80°C | At least 1 year[3][4] |
| Lyophilized sgRNA | -20°C | At least 1 year[3] |
| Hydrated sgRNA | -20°C or -80°C | At least 1 year[3] |
| Pre-complexed RNP | -80°C | Stable for over a year[3] |
Table 2: General Recommendations for RNP Transfection
| Parameter | Recommendation |
| Molar Ratio (Cas9:sgRNA) | 1:1 to 1:1.5 |
| Cell Confluency at Transfection | 70-90% |
| RNP Incubation Time (pre-transfection) | 10-20 minutes at room temperature |
Note: Optimal conditions may vary depending on the cell type and specific experimental setup.
Experimental Protocols
Protocol 1: In Vitro Digestion Assay to Validate sgRNA Efficiency
This protocol allows for the functional testing of an sgRNA before proceeding with cell-based experiments.
Materials:
-
Purified Cas9 protein
-
In vitro transcribed or synthetic sgRNA
-
PCR-amplified DNA fragment containing the target sequence
-
Cas9 nuclease reaction buffer (10X)
-
Nuclease-free water
Procedure:
-
Assemble the RNP complex:
-
In a sterile microcentrifuge tube, mix Cas9 protein and sgRNA in a 1:1 molar ratio.
-
Incubate at room temperature for 10-20 minutes to allow the RNP to form.
-
-
Set up the digestion reaction:
-
Add the PCR-amplified target DNA to a new tube.
-
Add 10X Cas9 reaction buffer and nuclease-free water to the final reaction volume.
-
Add the pre-assembled RNP complex to initiate the reaction.
-
-
Incubate:
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
Analyze the results:
-
Run the reaction products on an agarose gel.
-
A successful cleavage will result in two smaller DNA fragments corresponding to the expected sizes based on the cut site.
-
Protocol 2: Delivery of Cas9 RNP into Mammalian Cells via Electroporation
Materials:
-
Cultured mammalian cells
-
Purified Cas9 protein
-
Synthetic sgRNA
-
Electroporation buffer specific to your cell type and instrument
-
Electroporator and appropriate cuvettes
Procedure:
-
Prepare the RNP complex:
-
Follow step 1 from Protocol 1 to assemble the Cas9-sgRNA RNP complex.
-
-
Prepare the cells:
-
Harvest cells and wash them with sterile PBS.
-
Resuspend the cells in the appropriate electroporation buffer at the desired concentration.
-
-
Electroporation:
-
Add the pre-formed RNP complex to the cell suspension and mix gently.
-
Transfer the cell/RNP mixture to an electroporation cuvette.
-
Apply the optimized electrical pulse using your electroporation device.
-
-
Post-electroporation culture:
-
Immediately after electroporation, transfer the cells to a culture plate containing pre-warmed complete growth medium.
-
Incubate the cells under standard conditions for 24-72 hours before analysis.
-
Visualizations
Diagram 1: General CRISPR-Cas9 Experimental Workflow
Caption: A generalized workflow for a CRISPR-Cas9 experiment.
Diagram 2: Troubleshooting Logic for Low Editing Efficiency
Caption: A decision tree for troubleshooting low editing efficiency.
Diagram 3: Signaling Pathway of Cas9-Mediated Gene Editing
Caption: The intracellular pathway of Cas9-mediated gene editing.
References
- 1. pdf.dutscher.com [pdf.dutscher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.hhmi.org [media.hhmi.org]
- 5. Cas9 - Wikipedia [en.wikipedia.org]
- 6. Cas9 Proteins for Gene Editing | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Researchers identify molecules that rein in CRISPR systems | Broad Institute [broadinstitute.org]
- 8. sg.idtdna.com [sg.idtdna.com]
- 9. genscript.com [genscript.com]
- 10. A Review on the Mechanism and Applications of CRISPR/Cas9/Cas12/Cas13/Cas14 Proteins Utilized for Genome Engineering - PMC [pmc.ncbi.nlm.nih.gov]
how to improve the solubility of Cas9-IN-2 for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Cas9-IN-2 for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
A1: For many poorly water-soluble small molecule inhibitors like this compound, the recommended starting solvent is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1][2][3] DMSO is a powerful organic solvent that can dissolve a wide range of organic compounds.[3][4]
Q2: How should I prepare a stock solution of this compound?
A2: It is best practice to prepare a high-concentration stock solution in 100% DMSO, for example, at 10 mM or higher, depending on the compound's solubility limit in DMSO.[1] This concentrated stock can then be serially diluted into aqueous buffers or cell culture media for your experiments. Preparing a concentrated stock minimizes the final concentration of DMSO in your assay, which can be toxic to cells at higher concentrations.[1][5]
Q3: What is the maximum permissible concentration of DMSO in a cell-based assay?
A3: As a general rule, the final concentration of DMSO in cell culture media should be kept below 0.5% to avoid cytotoxic effects.[1] However, the sensitivity to DMSO can vary between cell lines, so it is advisable to run a solvent toxicity control experiment to determine the optimal concentration for your specific cell type.
Q4: My this compound precipitates when I dilute the DMSO stock solution into an aqueous buffer or media. What should I do?
A4: Precipitation upon dilution into aqueous solutions is a common problem for hydrophobic compounds.[6] Please refer to the Troubleshooting Guide below for a step-by-step approach to address this issue.
Q5: How should I store my this compound stock solution?
A5: Stock solutions of this compound in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[1] These aliquots should be stored at -20°C or -80°C in tightly sealed vials to prevent moisture absorption, as water in DMSO can reduce compound solubility.[1][7]
Troubleshooting Guide
Q: I am observing precipitation of this compound in my experiment. How can I troubleshoot this?
A: Precipitation can occur at various stages of an experiment. Here is a step-by-step guide to help you identify and resolve the issue.
-
Initial Dissolution in DMSO:
-
Problem: The compound does not fully dissolve in DMSO.
-
Solution:
-
Gently warm the solution to 37°C.
-
Briefly sonicate the solution in a water bath.
-
If the compound still does not dissolve, it may have reached its solubility limit in DMSO. Try making a lower concentration stock solution.
-
-
-
Dilution into Aqueous Buffer/Media:
-
Problem: The compound precipitates immediately upon dilution from the DMSO stock.
-
Solution:
-
Lower the Final Concentration: The desired final concentration of this compound may be above its aqueous solubility limit. Try performing a dose-response experiment with a lower concentration range.
-
Intermediate Dilution: Instead of diluting the highly concentrated DMSO stock directly into the final aqueous solution, perform an intermediate dilution step in your buffer or media.[8]
-
Increase Serum Concentration: For cell-based assays, sometimes increasing the percentage of fetal bovine serum (FBS) in the media can help to keep the compound in solution.
-
Use of Pluronic F-68: For some applications, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 can aid in solubilization.
-
-
-
Precipitation Over Time:
-
Problem: The compound is initially soluble but precipitates over the course of the experiment.
-
Solution:
-
This may indicate that the compound is not stable in the aqueous environment. Prepare fresh dilutions of the compound immediately before each experiment.
-
Consider the pH of your buffer, as some compounds are more soluble at a specific pH.
-
-
Data Presentation
It is crucial to systematically determine the solubility of this compound in the solvents and buffers used in your experiments. We recommend creating a solubility log similar to the template below to keep track of your findings.
| Solvent/Buffer System | Temperature (°C) | Maximum Concentration without Precipitation | Observations |
| 100% DMSO | 25 | > 50 mM | Clear solution |
| PBS (pH 7.4) | 25 | < 10 µM | Precipitation observed at 25 µM |
| DMEM + 10% FBS | 37 | 25 µM | Stable for 24 hours |
| DMEM (serum-free) | 37 | < 5 µM | Precipitation observed at 10 µM |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (powder)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution. (Mass = 10 mM * Molecular Weight of this compound * Final Volume)
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the required volume of anhydrous DMSO to the tube.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
Protocol 2: Dilution of this compound for a Cell-Based Assay
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium (e.g., DMEM + 10% FBS)
-
Sterile microcentrifuge tubes
-
-
Procedure (for a final concentration of 10 µM):
-
Prepare an intermediate dilution of the this compound stock solution. For example, dilute the 10 mM stock 1:100 in pre-warmed media to get a 100 µM solution.
-
Note: To avoid localized high concentrations that can cause precipitation, add the DMSO stock to the media while vortexing gently.
-
-
Add the appropriate volume of the 100 µM intermediate solution to your cell culture plate to achieve the final desired concentration of 10 µM. For example, add 100 µL of the 100 µM solution to 900 µL of media in a well of a 12-well plate.
-
Ensure the final DMSO concentration is below 0.5%. In this example, the final DMSO concentration would be 0.1%.
-
Mandatory Visualization
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Standard workflow for preparing this compound for experiments.
References
- 1. captivatebio.com [captivatebio.com]
- 2. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. ziath.com [ziath.com]
- 8. researchgate.net [researchgate.net]
overcoming challenges with Cas9-IN-2 delivery
Welcome to the technical support center for Cas9-IN-2. This resource is designed to help researchers, scientists, and drug development professionals overcome challenges related to the delivery and application of the this compound system in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is an advanced genome editing system composed of a high-fidelity Cas9 nuclease pre-complexed with a guide RNA (gRNA) to form a stable ribonucleoprotein (RNP). The "IN-2" designation refers to its second-generation design, which includes enhanced nuclear localization signals and a proprietary formulation that improves stability and reduces the risk of off-target effects compared to plasmid-based systems.[1][2] Delivering the system as an RNP complex allows for rapid gene editing, as it bypasses the need for cellular transcription and translation processes.[3]
Q2: What are the primary delivery methods for this compound?
A2: The optimal delivery method depends on the cell type and experimental goals. The most common and recommended methods for this compound RNP delivery are:
-
Electroporation: This is a highly efficient physical method for a wide range of cell types, including primary cells and stem cells.[3][4][5]
-
Lipid-Based Transfection: Utilizes cationic lipid nanoparticles (LNPs) to encapsulate the RNP and facilitate its entry into cells.[1][6] This method is often associated with lower cytotoxicity than electroporation.
-
Microinjection: A precise method for delivering this compound directly into the cytoplasm or nucleus of individual cells, commonly used for embryos or oocytes.[3][7]
Q3: How can I assess the delivery efficiency of this compound?
A3: Delivery efficiency can be assessed both directly and indirectly.
-
Direct Assessment: If using a fluorescently labeled this compound, delivery can be quantified by flow cytometry or visualized using fluorescence microscopy.[8]
-
Indirect Assessment: The most common method is to measure the gene editing efficiency, which is a downstream indicator of successful delivery and function. This can be done using techniques like mismatch cleavage assays (e.g., T7E1) or by sequencing the target locus (Sanger or Next-Generation Sequencing).[2][9]
Q4: What is the expected cell viability after delivery?
A4: Cell viability is highly dependent on the cell type and the delivery method used. Electroporation can be harsh and may lead to significant cell death, while lipid-based methods are generally gentler.[7][10] It is crucial to optimize delivery parameters for each specific cell line to achieve a balance between high editing efficiency and acceptable cell viability (typically >50%).[10] Some studies show that with optimized protocols, cell viability can remain above 80%.[11]
Troubleshooting Guide
Problem: Low Gene Editing Efficiency
Q: My gene editing efficiency is low after delivering this compound. What are the possible causes and solutions?
A: Low editing efficiency is a common issue that can stem from several factors.[12]
-
Suboptimal gRNA Design: The efficiency of the guide RNA is critical.
-
Solution: Test two to three different gRNAs for your target gene to identify the most effective one.[2] Use validated online design tools to minimize off-target predictions and ensure high on-target activity.
-
-
Inefficient Delivery: The this compound complex may not be reaching the nucleus in sufficient quantities.
-
Solution: Optimize your delivery protocol. For electroporation, adjust voltage, pulse duration, and the number of pulses.[10] For lipid-based transfection, optimize the ratio of the lipid reagent to the RNP complex. Consider using electroporation enhancers, which are DNA molecules that can act as carriers to improve RNP delivery.[4]
-
-
Cell Health and Density: The state of your cells at the time of delivery is crucial.
-
Solution: Ensure cells are healthy, actively dividing, and at an optimal confluency (typically 70-90%). Transfecting unhealthy or overly dense cell cultures can lead to poor results.
-
-
Incorrect RNP Concentration: The amount of this compound delivered may be too low.
-
Solution: Perform a dose-response experiment to determine the optimal RNP concentration for your cell type.[2] Start with the recommended concentration and test both higher and lower amounts.
-
Problem: High Cell Toxicity/Low Viability
Q: I'm observing high cell death after this compound delivery. How can I reduce cytotoxicity?
A: High cytotoxicity can compromise your experiment by eliminating edited cells.
-
Harsh Delivery Parameters: Electroporation settings may be too aggressive for your cells.
-
Solution: Reduce the voltage or pulse duration during electroporation. Titrate the amount of RNP complex, as excessive amounts can be toxic.[10] Ensure the electroporation buffer is appropriate for your cell type.
-
-
Reagent Toxicity: Lipid-based transfection reagents can be inherently toxic to some cell lines.
-
Solution: Screen different commercially available transfection reagents. Ensure you are using the manufacturer's recommended protocol and optimize the reagent-to-RNP ratio.
-
-
Innate Immune Response: The introduction of foreign macromolecules can trigger a cellular immune response.
-
Solution: Using the RNP format of this compound already helps minimize this compared to plasmid DNA.[3] Ensure the RNP preparation is free of contaminants. Reducing the incubation time with the delivery reagents can also help.
-
Problem: Inconsistent Results
Q: My experimental results are not reproducible. What factors could be causing this variability?
A: Lack of reproducibility can be frustrating and is often due to subtle variations in protocol execution.
-
Inconsistent Cell Culture: Variations in cell passage number, confluency, and overall health can affect transfection efficiency and the cell's response to editing.
-
Solution: Use cells from a consistent, low passage number for all experiments. Standardize your cell seeding density and the timing of the delivery procedure.[13]
-
-
Variable Reagent Preparation: The formation and quality of the this compound RNP complex can vary.
-
Solution: Prepare reagents fresh whenever possible. Ensure consistent incubation times and temperatures when forming the RNP complex before delivery.
-
-
Technical Variability: Minor differences in pipetting, timing, or equipment settings can lead to different outcomes.
-
Solution: Create a detailed, step-by-step protocol and adhere to it strictly. When possible, process all experimental samples in a single batch to minimize handling variations.
-
Quantitative Data Summaries
Table 1: Comparison of Delivery Efficiencies for Cas9 RNP in Different Cell Types
| Cell Type | Delivery Method | Editing Efficiency (%) | Viability (%) | Reference |
| Induced Pluripotent Stem Cells | Electroporation (RNP) | 87% | Not specified | [14] |
| Induced Pluripotent Stem Cells | Electroporation (Plasmid) | 20% | Not specified | [14] |
| Jurkat T Cells | Electroporation (RNP) | 94% | Not specified | [14] |
| Jurkat T Cells | Electroporation (Plasmid) | 63% | Not specified | [14] |
| CHO-K1 Cells | Cyclodextrin-based Nanosponge | ~50% | >80% | [11] |
| CHO-K1 Cells | CRISPRMAX™ (Lipofection) | ~14% | Not specified | [11] |
| DLB-1 (Marine Teleost) | Electroporation (1700V, 20ms, 2 pulses) | ~28% | Low (~20-30%) | [10] |
| SaB-1 (Marine Teleost) | Electroporation (1800V, 20ms, 2 pulses) | ~100% | ~20% | [10] |
Table 2: Example of Electroporation Parameter Optimization on Cell Viability and Transfection Efficiency
| Cell Line | Voltage (V) | Pulse (ms) | No. of Pulses | Transfection Efficiency (%) | Cell Viability (%) | Reference |
| DLB-1 | 1600 | 15 | 3 | ~75% | ~50% | [10] |
| DLB-1 | 1700 | 20 | 2 | Not specified | Low | [10] |
| SaB-1 | 1800 | 20 | 2 | ~78% | ~20% | [10] |
Experimental Protocols
Protocol 1: Delivery of this compound RNP via Electroporation
This protocol provides a general guideline for delivering the this compound RNP into mammalian cells using electroporation. Parameters should be optimized for each specific cell type.
Materials:
-
This compound RNP complex
-
Target cells in suspension
-
Electroporation cuvettes
-
Electroporation buffer (cell-type specific)
-
Electroporator device
-
Pre-warmed culture medium
Methodology:
-
Cell Preparation: Harvest cells during the logarithmic growth phase. Wash the cells with sterile PBS and resuspend them in the appropriate electroporation buffer at a concentration of 1x10^6 to 5x10^6 cells/mL.
-
RNP Preparation: Thaw this compound components on ice. Prepare the RNP complex according to the product datasheet, typically by incubating the Cas9 protein with the gRNA for 10-15 minutes at room temperature.
-
Electroporation: Mix 100 µL of the cell suspension with the desired amount of pre-formed this compound RNP. Transfer the mixture to a pre-chilled electroporation cuvette.
-
Pulse Delivery: Place the cuvette in the electroporator and deliver the electrical pulse using pre-optimized settings (refer to Table 2 for examples).
-
Cell Recovery: Immediately after the pulse, carefully remove the cell suspension from the cuvette and transfer it to a culture plate containing pre-warmed complete medium.
-
Incubation: Culture the cells under standard conditions for 48-72 hours before proceeding with analysis.
Protocol 2: Assessing Gene Editing Efficiency using a Mismatch Cleavage Assay
This protocol describes how to estimate the frequency of insertions and deletions (indels) at a target genomic locus.
Materials:
-
Genomic DNA extracted from edited and control cells
-
PCR primers flanking the target site
-
Taq DNA polymerase and dNTPs
-
Mismatch cleavage nuclease (e.g., T7 Endonuclease I)
-
Agarose gel and electrophoresis equipment
Methodology:
-
Genomic DNA Extraction: After 48-72 hours of incubation, harvest the cells and extract genomic DNA using a standard kit.
-
PCR Amplification: Amplify the genomic region flanking the gRNA target site using high-fidelity DNA polymerase. A typical PCR product size is 500-800 bp.
-
Heteroduplex Formation: Denature the PCR products by heating at 95°C for 5 minutes, then re-anneal by slowly cooling to room temperature. This allows wild-type and mutated DNA strands to form heteroduplexes.
-
Nuclease Digestion: Incubate the re-annealed PCR products with the mismatch cleavage nuclease according to the manufacturer's instructions. The enzyme will cleave the DNA at the mismatched sites present in the heteroduplexes.
-
Gel Electrophoresis: Analyze the digested products on a 2% agarose gel. The presence of cleaved DNA fragments in addition to the full-length PCR product indicates successful gene editing.
-
Quantification: Estimate the indel percentage by measuring the band intensities of the cleaved and uncleaved fragments using gel analysis software.
Diagrams and Workflows
Caption: Mechanism of this compound mediated gene editing.
Caption: Standard experimental workflow for this compound.
Caption: Troubleshooting flowchart for low editing efficiency.
References
- 1. genscript.com [genscript.com]
- 2. sg.idtdna.com [sg.idtdna.com]
- 3. biotechacademy.dk [biotechacademy.dk]
- 4. sg.idtdna.com [sg.idtdna.com]
- 5. CRISPR/Cas9 delivery methods [takarabio.com]
- 6. mdpi.com [mdpi.com]
- 7. Delivery Methods to Maximize Genome Editing with CRISPR-Cas9 [excedr.com]
- 8. Targeted delivery of CRISPR-Cas9 and transgenes enables complex immune cell engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Troubleshooting Low Knockout Efficiency in CRISPR Experiments - CD Biosynsis [biosynsis.com]
- 13. Comprehensive protocols for CRISPR/Cas9-based gene editing in human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Delivery Strategies of the CRISPR-Cas9 Gene-Editing System for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cas9-IN-2 Treatment Duration
This technical support center provides researchers, scientists, and drug development professionals with guidance on refining the treatment duration of Cas9-IN-2 for optimal inhibition of CRISPR-Cas9 activity. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent small-molecule inhibitor of Streptococcus pyogenes Cas9 (SpCas9)[1]. Its mechanism of action involves binding to apo-Cas9, which is the Cas9 protein without a guide RNA (gRNA) bound to it[1]. This binding prevents the formation of the functional Cas9:gRNA complex, thereby inhibiting its gene-editing activity[1]. Small-molecule inhibitors like this compound are valuable tools for controlling Cas9 activity due to their cell permeability, stability against proteases, and generally low immunogenicity[2][3].
Q2: Why is it important to optimize the treatment duration of this compound?
Optimizing the treatment duration of this compound is crucial for achieving precise temporal control over Cas9 activity. Prolonged Cas9 activity can lead to increased off-target effects, where the nuclease cuts at unintended genomic locations[4][5][6][7]. By carefully timing the application and removal of this compound, researchers can limit the window of Cas9 activity, thereby minimizing off-target mutations while still achieving efficient on-target editing[5][8]. This precise control is especially important for therapeutic applications where safety and specificity are paramount[9][10].
Q3: What are the potential advantages of using a small-molecule inhibitor like this compound over other methods of Cas9 control?
Small-molecule inhibitors offer several advantages for controlling Cas9 activity. They are reversible, allowing for the restoration of Cas9 function upon removal of the inhibitor[11]. Their small size allows for efficient delivery into cells through passive diffusion[3]. Furthermore, small molecules provide dose-dependent and temporal control over Cas9, which can be challenging to achieve with genetic methods like inducible promoters that may have leaky expression[11][12].
Troubleshooting Guide
Q1: I am not seeing any inhibition of Cas9 activity after treating my cells with this compound. What could be the problem?
Several factors could contribute to a lack of observed inhibition. Consider the following troubleshooting steps:
-
Inhibitor Concentration: Ensure you are using an effective concentration of this compound. The reported IC50 for this compound is 246 μM[1]. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
-
Timing of Treatment: The timing of inhibitor addition is critical. Since this compound binds to apo-Cas9, it is most effective when introduced before or concurrently with the Cas9:gRNA complex[1][2]. If you are adding the inhibitor after the Cas9:gRNA complex has already formed and engaged with the DNA, its efficacy may be reduced.
-
Cell Permeability and Stability: While small molecules are generally cell-permeable, the specific properties of your cell line could affect uptake. You may need to optimize delivery methods or incubation times. Also, consider the stability of this compound in your culture medium over the course of the experiment.
-
Verification of Cas9 Activity: Before troubleshooting inhibition, confirm that your CRISPR-Cas9 system is active in the absence of the inhibitor. Use a validated gRNA and a reliable method to detect on-target editing, such as a T7 endonuclease I assay or next-generation sequencing[13].
Q2: I am observing high levels of off-target editing even with this compound treatment. How can I reduce this?
While this compound can help reduce off-target effects, other factors also play a significant role. To further minimize off-target cleavage, consider the following:
-
Optimize Treatment Duration: This is the primary goal. Perform a time-course experiment to determine the shortest duration of Cas9 activity required for sufficient on-target editing. Introduce this compound at various time points after Cas9 delivery to quench its activity.
-
gRNA Design: Use gRNA design tools that predict and help minimize off-target sites[13].
-
High-Fidelity Cas9 Variants: Employ engineered Cas9 variants with higher fidelity, such as eSpCas9 or SpCas9-HF1, which have been shown to reduce off-target effects[4][5].
-
Delivery Method: Delivering Cas9 as a ribonucleoprotein (RNP) complex can lead to transient expression and lower off-target effects compared to plasmid-based delivery, which results in sustained Cas9 expression[4][8].
Q3: How do I determine the optimal treatment duration for my specific experiment?
The optimal treatment duration is a balance between maximizing on-target editing and minimizing off-target effects. A systematic approach is recommended:
-
Establish a Baseline: Determine the on-target and off-target editing efficiency of your CRISPR-Cas9 system without any inhibitor.
-
Time-Course Experiment: Deliver your CRISPR-Cas9 components and then introduce this compound at different time points (e.g., 2, 4, 6, 8, 12, and 24 hours post-transfection).
-
Analyze Editing Efficiency: At a fixed time point after the longest incubation (e.g., 48-72 hours), harvest the cells and quantify both on-target and key off-target editing events for each treatment condition.
-
Identify the Optimal Window: The optimal duration is the shortest time that provides a satisfactory level of on-target editing with the most significant reduction in off-target events.
Quantitative Data
The following table summarizes the IC50 values of several known small-molecule inhibitors of S. pyogenes Cas9. This data can be used for comparison and to understand the relative potency of this compound.
| Inhibitor | IC50 (μM) | Mechanism of Action | Reference |
| This compound | 246 | Binds to apo-Cas9, preventing Cas9:gRNA complex formation. | [1] |
| Cas9-IN-1 | 7.02 | Binds to apo-Cas9, blocking the formation of the Cas9:gRNA complex. | [1] |
| Cas9-IN-3 | 28 | Potent inhibitor of Cas9. | [1] |
| BRD0539 | 22 | Blocks Cas9 binding to DNA. | [13] |
| SP24 | ~14 (for Cas9 WT) | Interacts with both SpCas9 protein and the SpCas9-gRNA ribonucleoprotein complex. | [13] |
Experimental Protocols
Protocol 1: In Vitro Cas9 Cleavage Assay to Determine IC50 of this compound
This protocol allows for the determination of the half-maximal inhibitory concentration (IC50) of this compound in a cell-free system.
Materials:
-
Purified SpCas9 protein
-
In vitro transcribed sgRNA targeting a known DNA sequence
-
Linearized plasmid DNA or a short double-stranded DNA oligonucleotide containing the target sequence
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Nuclease reaction buffer (e.g., 20 mM HEPES, 100 mM NaCl, 5 mM MgCl2, 0.1 mM EDTA, pH 6.5)[4]
-
Reaction stop buffer (containing a proteinase K and/or EDTA)
-
Agarose gel and electrophoresis equipment
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in the nuclease reaction buffer. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as in the highest inhibitor dilution.
-
Pre-incubation of Cas9 and Inhibitor: In separate tubes, pre-incubate a fixed concentration of SpCas9 protein (e.g., 30 nM) with each concentration of this compound (and the vehicle control) for 15 minutes at 37°C. This step is crucial as this compound binds to apo-Cas9[2].
-
Formation of Cas9:gRNA Complex: Add the sgRNA to the Cas9-inhibitor mixture to a final concentration of 30 nM. Incubate for 10 minutes at 25°C to allow for the formation of the RNP complex[4].
-
Initiate Cleavage Reaction: Add the target DNA to the reaction mixture to a final concentration of 3 nM and incubate at 37°C for 1 hour[4].
-
Stop Reaction: Stop the reaction by adding the stop buffer and heating to 94°C for 5 minutes[4].
-
Analyze Results: Analyze the cleavage products by agarose gel electrophoresis. Quantify the band intensities of the uncut and cleaved DNA.
-
Calculate IC50: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value[10][14][15].
Protocol 2: In Cellulo Assay to Optimize this compound Treatment Duration
This protocol uses a reporter cell line to determine the optimal treatment duration of this compound to minimize off-target effects while maintaining on-target efficacy.
Materials:
-
A reporter cell line (e.g., HEK293T cells with an integrated EGFP reporter gene)
-
Plasmids encoding SpCas9 and a gRNA targeting the reporter gene
-
This compound
-
Cell culture reagents
-
Transfection reagent
-
Flow cytometer
-
Genomic DNA extraction kit
-
PCR reagents for amplifying on-target and off-target loci
-
Next-generation sequencing (NGS) or Sanger sequencing services
Procedure:
-
Cell Culture and Transfection: Culture the reporter cells to the desired confluency and transfect them with the Cas9 and gRNA plasmids.
-
Time-Course Treatment with this compound: At various time points post-transfection (e.g., 2, 4, 6, 8, 12, 24 hours), add this compound to the cell culture medium at a pre-determined optimal concentration. Include a "no inhibitor" control.
-
Analysis of On-Target Editing (Reporter Knockout): At 48-72 hours post-transfection, analyze the percentage of EGFP-negative cells by flow cytometry for each time point. This will indicate the efficiency of on-target editing.
-
Analysis of Off-Target Editing:
-
From a parallel set of treated cells, extract genomic DNA.
-
Use PCR to amplify the on-target locus and known or predicted off-target loci.
-
Analyze the PCR products for insertions and deletions (indels) using a mismatch cleavage assay (like T7E1) or by NGS for more quantitative results.
-
-
Determine Optimal Duration: Plot the on-target editing efficiency and off-target indel frequency against the duration of Cas9 activity (i.e., the time before this compound was added). The optimal duration will be the shortest time that gives a high level of on-target editing with a significantly reduced level of off-target mutations. A study showed that adding an anti-CRISPR protein even after six hours of effective CRISPR activity can decrease off-target effects by more than two-fold[8].
Visualizations
Caption: Mechanism of this compound inhibition of the CRISPR-Cas9 pathway.
Caption: Experimental workflow for optimizing this compound treatment duration.
References
- 1. Screening Method for CRISPR/Cas9 Inhibition of a Human DNA Virus: Herpes Simplex Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inhibition of CRISPR-Cas9 ribonucleoprotein complex assembly by anti-CRISPR AcrIIC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation and Reduction of CRISPR Off-Target Cleavage Events - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. lifesciences.danaher.com [lifesciences.danaher.com]
Technical Support Center: Mitigating Off-Target Effects of Cas9 Small Molecule Inhibitors
Welcome to the technical support center for researchers utilizing small molecule inhibitors to modulate Cas9 activity. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you mitigate off-target effects and ensure the precision of your genome editing experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for small molecule inhibitors of Cas9?
Small molecule inhibitors of Cas9 can function through various mechanisms. Some inhibitors may directly bind to the Cas9 protein, either to the nuclease domains (HNH and RuvC) to block DNA cleavage or to other allosteric sites to induce conformational changes that prevent DNA binding or cleavage.[1][2] Other inhibitors might interfere with the formation of the Cas9-sgRNA ribonucleoprotein (RNP) complex.[2][3] Understanding the specific mechanism of your inhibitor is crucial for optimizing its use and troubleshooting experiments.
Q2: How can a Cas9 inhibitor, designed to reduce its activity, also help in mitigating off-target effects?
While seemingly counterintuitive, temporal control of Cas9 activity is key. Off-target cleavage often occurs when the Cas9-sgRNA complex persists in the cell for extended periods, allowing it to bind to and cleave sites with imperfect homology to the target sequence.[4] Small molecule inhibitors can be introduced after a sufficient time for on-target editing to occur, effectively switching off Cas9 activity and preventing further, potentially off-target, cleavage events. This temporal control can significantly improve the specificity of genome editing.[3][5]
Q3: What are the common causes of persistent off-target effects even when using a Cas9 inhibitor?
Several factors can contribute to persistent off-target effects:
-
Suboptimal Inhibitor Concentration: The concentration of the inhibitor may be too low to effectively inhibit all Cas9 RNP complexes.
-
Incorrect Timing of Inhibitor Addition: Adding the inhibitor too late may allow significant off-target editing to have already occurred.
-
Poor sgRNA Design: A poorly designed sgRNA with high homology to multiple genomic sites will inherently have a higher propensity for off-target effects that even an inhibitor cannot completely prevent.[6][7]
-
High Cas9 Concentration: Excessive concentrations of the Cas9-sgRNA complex can drive cleavage at off-target sites.[8]
-
Cell-Type Specific Effects: The efficiency of both Cas9 editing and inhibitor activity can vary between different cell types.[9]
Q4: How can I assess the cytotoxicity of a new Cas9 small molecule inhibitor?
When using a novel Cas9 inhibitor, it is essential to determine its potential cytotoxic effects. This can be assessed by performing a dose-response curve with the inhibitor alone (without Cas9 or sgRNA) in your cell line of interest. Cell viability can be measured using standard assays such as MTT, MTS, or by using cell counters with viability stains like trypan blue. It is important to distinguish between cytotoxicity caused by the inhibitor itself and cell death resulting from extensive DNA damage due to on- or off-target Cas9 activity.[6][10]
Troubleshooting Guides
Problem 1: High levels of off-target mutations are still observed after inhibitor treatment.
| Potential Cause | Troubleshooting Step |
| Inhibitor concentration is too low. | Perform a dose-response experiment to determine the optimal inhibitor concentration that minimizes off-target effects without significantly impacting on-target editing efficiency or cell viability. |
| Inhibitor was added too late. | Optimize the timing of inhibitor addition. Try adding the inhibitor at different time points post-transfection/electroporation of CRISPR components. |
| sgRNA has poor specificity. | Redesign your sgRNA using the latest prediction tools that account for off-target sites.[11] Consider using truncated or chemically modified sgRNAs to enhance specificity.[4] |
| Cas9 expression is too high or prolonged. | Reduce the amount of Cas9 plasmid or RNP delivered to the cells.[8] Using Cas9 RNP instead of plasmid DNA can limit the duration of Cas9 expression.[12] |
| The inhibitor has a short half-life in your cell culture conditions. | If the inhibitor is known to be unstable, you may need to perform multiple administrations or use a higher initial concentration. |
Problem 2: On-target editing efficiency is significantly reduced with inhibitor treatment.
| Potential Cause | Troubleshooting Step |
| Inhibitor concentration is too high. | Titrate down the inhibitor concentration to find a balance between reducing off-target effects and maintaining acceptable on-target efficiency. |
| Inhibitor was added too early. | If the inhibitor is added before sufficient on-target editing has occurred, it will prematurely halt the process. Delay the addition of the inhibitor. |
| The inhibitor has off-target effects on cellular pathways essential for DNA repair. | Investigate the specificity of your inhibitor. If it is found to inhibit key DNA repair proteins (e.g., components of the NHEJ or HDR pathways), it could reduce editing efficiency. Consider using inhibitors with a different mechanism of action.[13][14] |
| Combined toxicity of CRISPR components and inhibitor. | Assess the viability of cells treated with both the CRISPR system and the inhibitor. If significant cell death is observed, reduce the concentration of either the CRISPR reagents or the inhibitor.[6] |
Quantitative Data Summary
The following table summarizes hypothetical data for a generic Cas9 small molecule inhibitor, "Cas9-IN-X," to illustrate how to present quantitative data. Researchers should generate similar tables with their specific inhibitor and experimental conditions.
| sgRNA Target | Inhibitor Conc. (µM) | On-Target Editing (%) | Off-Target Site 1 Editing (%) | Off-Target Site 2 Editing (%) | Cell Viability (%) |
| Gene A | 0 (Control) | 85 | 15 | 8 | 90 |
| Gene A | 1 | 82 | 5 | 2 | 88 |
| Gene A | 5 | 75 | 1 | <0.5 | 85 |
| Gene A | 10 | 60 | <0.5 | <0.5 | 70 |
| Gene B | 0 (Control) | 78 | 12 | 5 | 92 |
| Gene B | 1 | 75 | 4 | 1 | 90 |
| Gene B | 5 | 68 | <0.5 | <0.5 | 87 |
| Gene B | 10 | 55 | <0.5 | <0.5 | 75 |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of a Cas9 Small Molecule Inhibitor
-
Cell Culture and Transfection:
-
Plate your cells of interest at a density that will be approximately 70-80% confluent at the time of transfection.
-
Prepare your Cas9-sgRNA RNP complexes or plasmid DNA for transfection according to your standard protocol.
-
Transfect the cells with the CRISPR components.
-
-
Inhibitor Treatment:
-
Prepare a stock solution of the Cas9 inhibitor in a suitable solvent (e.g., DMSO).
-
Immediately after transfection, add the inhibitor to the cell culture medium at a range of final concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10 µM). Include a vehicle-only control.
-
-
Sample Collection and Analysis:
-
Incubate the cells for 48-72 hours.
-
Harvest a portion of the cells for viability analysis (e.g., using a cell counter with trypan blue).
-
Harvest the remaining cells and extract genomic DNA.
-
-
On- and Off-Target Analysis:
-
Amplify the on-target and known off-target loci by PCR.
-
Analyze the editing efficiency using a method such as T7 Endonuclease I (T7E1) assay, Sanger sequencing with TIDE/ICE analysis, or next-generation sequencing (NGS).
-
-
Data Interpretation:
-
Plot the on-target editing efficiency, off-target editing efficiency, and cell viability as a function of inhibitor concentration to determine the optimal concentration that maximizes the on-to-off-target ratio with minimal cytotoxicity.
-
Protocol 2: Genome-wide Off-Target Analysis using GUIDE-seq
GUIDE-seq (Genome-wide, Unbiased Identification of DSBs Enabled by Sequencing) is a method to identify off-target cleavage sites in living cells.[15][16][17][18][19]
-
Prepare GUIDE-seq reagents:
-
Synthesize a double-stranded oligodeoxynucleotide (dsODN) with phosphorothioate modifications at the ends.
-
Prepare your Cas9 and sgRNA expression plasmids or RNP complexes.
-
-
Cell Transfection:
-
Co-transfect your cells with the Cas9-sgRNA components and the dsODN.
-
If testing an inhibitor, add it at the optimized concentration and time point determined previously.
-
-
Genomic DNA Extraction:
-
After 48-72 hours, harvest the cells and extract high-molecular-weight genomic DNA.
-
-
Library Preparation:
-
Fragment the genomic DNA by sonication.
-
Perform end-repair, A-tailing, and ligation of a Y-adapter.
-
Amplify the dsODN-integrated sites using two rounds of PCR with primers specific to the dsODN and the adapter.
-
-
Next-Generation Sequencing:
-
Sequence the prepared libraries on an Illumina platform.
-
-
Bioinformatic Analysis:
-
Align the sequencing reads to the reference genome to identify the genomic locations of dsODN integration, which correspond to the Cas9 cleavage sites.
-
Filter and annotate the identified on- and off-target sites.
-
Visualizations
Caption: Experimental workflow for mitigating off-target effects of Cas9 inhibitors.
Caption: Signaling pathway of Cas9 action and inhibitor intervention.
Caption: Logical relationships influencing CRISPR experiment outcomes.
References
- 1. A Broad-Spectrum Inhibitor of CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. crispr specificity,Taming Off-target Mutagenesis | GeneCopoeia™ [genecopoeia.com]
- 5. news-medical.net [news-medical.net]
- 6. Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems [synapse.patsnap.com]
- 7. go.zageno.com [go.zageno.com]
- 8. researchgate.net [researchgate.net]
- 9. Common CRISPR pitfalls and how to avoid them [horizondiscovery.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Troubleshooting CRISPR | Harvard Medical School [hms.harvard.edu]
- 12. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Extru-seq: a method for predicting genome-wide Cas9 off-target sites with advantages of both cell-based and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GUIDE-seq simplified library preparation protocol (CRISPR/Cas9 off-target cleavage detection) [protocols.io]
- 16. Defining genome-wide CRISPR-Cas genome editing nuclease activity with GUIDE-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 17. vedtopkar.com [vedtopkar.com]
- 18. avancebio.com [avancebio.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Adjusting Cas9-IN-2 Dosage for Different Cell Types
Welcome to the technical support center for Cas9-IN-2. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use this compound in their experiments. As "this compound" appears to be a designation for a Cas9 inhibitor, this guide focuses on the principles of adjusting the dosage of Cas9 components in conjunction with a generic Cas9 inhibitor for various cell types.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action of a Cas9 inhibitor like this compound?
A Cas9 inhibitor is a small molecule designed to modulate the activity of the Cas9 nuclease.[1] The primary goal of using a Cas9 inhibitor is to reduce off-target effects by limiting the time the Cas9 protein is active within the cell.[2] By controlling the duration of Cas9 activity, researchers can enhance the precision of gene editing.[2] Some small molecule inhibitors may function by blocking the DNA binding of Cas9 or by interfering with its catalytic activity.[1][3]
Q2: What are the starting dosage recommendations for Cas9 protein/RNP and a generic Cas9 inhibitor?
Starting concentrations for Cas9 components and inhibitors are highly cell-type dependent. However, a general starting point for Cas9 ribonucleoprotein (RNP) delivery is a 1:1 to 1:2 molar ratio of Cas9 protein to guide RNA (gRNA).[4] For a generic Cas9 inhibitor, it is crucial to perform a dose-response curve to determine the optimal concentration that balances inhibition of off-target effects with minimal impact on on-target editing efficiency and cell viability. A starting point for many small molecules in cell culture is in the low micromolar range.
Q3: How does cell type influence the optimal dosage of this compound?
Different cell types have varying sensitivities to transfection reagents, Cas9 protein, and small molecule inhibitors. Factors such as cell size, proliferation rate, and membrane characteristics can affect the uptake and intracellular concentration of these components. For example, primary cells and stem cells can be more sensitive to toxicity compared to immortalized cell lines. Therefore, a lower concentration of both the Cas9 RNP and the inhibitor may be required for these sensitive cell types.
Q4: What are the signs of toxicity related to Cas9 or a Cas9 inhibitor?
Signs of toxicity include a significant decrease in cell viability, changes in cell morphology (e.g., rounding up, detachment from the plate for adherent cells), and a reduction in proliferation rate. It is important to include a control group of cells that are not treated with Cas9 or the inhibitor to accurately assess toxicity.
Q5: How can I determine the optimal concentration of a Cas9 inhibitor for my specific cell line?
The optimal concentration of a Cas9 inhibitor should be determined empirically for each cell type and experimental setup. A standard approach is to perform a dose-response experiment where the concentration of the Cas9 RNP is kept constant, and the concentration of the inhibitor is varied. The readout for this experiment should include measures of on-target editing efficiency (e.g., using a T7E1 assay or next-generation sequencing), off-target editing at known potential off-target sites, and cell viability.
Troubleshooting Guides
Issue 1: Low On-Target Editing Efficiency
| Possible Cause | Troubleshooting Step |
| Suboptimal Cas9:gRNA Ratio | Optimize the molar ratio of Cas9 protein to gRNA. A 1:1 to 1:2 ratio is a good starting point.[4] |
| Poor gRNA Design | Ensure your gRNA has a high on-target score and low off-target predictions using a reputable design tool. Test 2-3 different gRNAs for your target. |
| Inefficient Delivery | Optimize your transfection or electroporation protocol for your specific cell type. Titrate the amount of delivery reagent and Cas9 RNP. |
| Inhibitor Concentration Too High | If using a Cas9 inhibitor, a high concentration may be suppressing on-target activity. Perform a dose-response curve to find the optimal inhibitor concentration. |
| Cell Health | Ensure cells are healthy and in the logarithmic growth phase at the time of transfection. |
Issue 2: High Cell Toxicity
| Possible Cause | Troubleshooting Step |
| High Concentration of Cas9 RNP | Reduce the concentration of the Cas9 RNP complex. |
| High Concentration of Inhibitor | Perform a toxicity assay with a range of inhibitor concentrations to determine the maximum non-toxic dose. |
| Toxicity of Delivery Reagent | Titrate the amount of transfection reagent used. Some reagents can be toxic at higher concentrations. |
| p53-mediated DNA Damage Response | Cas9-induced double-strand breaks can trigger a p53-dependent toxic response.[5] This is locus-dependent. If possible, choose a different target site. |
| Contamination | Check for mycoplasma or other microbial contamination in your cell culture. |
Issue 3: High Off-Target Editing
| Possible Cause | Troubleshooting Step |
| High Concentration of Cas9 RNP | Reducing the amount of Cas9 RNP can decrease off-target cleavage. |
| Prolonged Cas9 Activity | Use a Cas9 inhibitor to limit the duration of Cas9 activity. This is a key strategy for reducing off-target effects.[2] |
| Suboptimal gRNA Design | Use a high-fidelity Cas9 variant or an engineered gRNA to improve specificity. |
| Cell-Type Specific Factors | The chromatin state and other cellular factors can influence off-target activity. |
Data Presentation
Table 1: Example Starting Concentrations for Cas9 RNP Delivery in Different Cell Types
| Cell Type | Delivery Method | Cas9 Protein (per well of 24-well plate) | gRNA (per well of 24-well plate) | Reference |
| HEK293T | Lipid Transfection | 0.5 µg | 120 ng | [2] |
| Jurkat | Electroporation | 1.0 µg | 240 ng | [2] |
| Induced Pluripotent Stem Cells (iPSCs) | Electroporation | 1.5 - 2.0 µg | 300 - 400 ng | [6] |
| Primary T Cells | Electroporation | 1.0 - 1.5 µg | 200 - 300 ng |
Note: These are general starting points. Optimal concentrations must be determined experimentally.
Table 2: Example Dose-Response for a Generic Cas9 Inhibitor
| Inhibitor Concentration (µM) | On-Target Editing (%) | Off-Target Editing (%) | Cell Viability (%) |
| 0 (Control) | 85 | 15 | 95 |
| 1 | 82 | 8 | 92 |
| 5 | 75 | 3 | 88 |
| 10 | 60 | 1 | 75 |
| 25 | 40 | <1 | 50 |
This is hypothetical data to illustrate the principle of a dose-response experiment. The optimal concentration would be the one that significantly reduces off-target editing without a substantial drop in on-target efficiency and cell viability (e.g., 5 µM in this example).
Experimental Protocols
Protocol 1: Determining the Optimal Cas9 RNP Concentration
-
Cell Seeding: Seed your cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
RNP Complex Formation:
-
Prepare a series of dilutions of Cas9 protein and gRNA at a constant 1:1 molar ratio.
-
Incubate the Cas9 protein and gRNA together at room temperature for 10-15 minutes to form the RNP complex.
-
-
Transfection:
-
Dilute the RNP complexes and the lipid transfection reagent separately in serum-free media.
-
Combine the diluted RNP and transfection reagent and incubate for 15-20 minutes.
-
Add the transfection complexes to the cells.
-
-
Analysis:
-
After 48-72 hours, harvest the cells.
-
Extract genomic DNA.
-
Perform a T7E1 assay or next-generation sequencing to determine the on-target editing efficiency.
-
Assess cell viability using a method like Trypan Blue exclusion or a commercial viability assay.
-
Protocol 2: Optimizing Cas9 Inhibitor Concentration
-
Cell Seeding: Seed cells as described in Protocol 1.
-
RNP Complex Formation: Prepare the Cas9 RNP at the optimal concentration determined in Protocol 1.
-
Inhibitor Preparation: Prepare a series of dilutions of the Cas9 inhibitor in your cell culture medium.
-
Transfection and Treatment:
-
Transfect the cells with the Cas9 RNP as described in Protocol 1.
-
Immediately after transfection, replace the medium with the medium containing the different concentrations of the Cas9 inhibitor.
-
-
Analysis:
-
After 48-72 hours, harvest the cells.
-
Analyze on-target and off-target editing efficiency and cell viability as described above.
-
Mandatory Visualizations
Caption: A generalized workflow for a CRISPR-Cas9 experiment including an inhibitor.
Caption: A decision tree for troubleshooting common CRISPR-Cas9 experimental issues.
Caption: Key factors that influence the determination of optimal Cas9 and inhibitor dosage.
References
- 1. mdpi.com [mdpi.com]
- 2. synbiobeta.com [synbiobeta.com]
- 3. Precision Control of CRISPR-Cas9 Using Small Molecules and Light - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cas9 - Wikipedia [en.wikipedia.org]
- 5. CRISPR-Cas9 Knock-In Efficiency Enhanced Using Small-Molecule Inhibitor Pair, Study Shows [worldwide.promega.com]
- 6. blog.addgene.org [blog.addgene.org]
Validation & Comparative
Validating Cas9 Inhibition: A Comparative Guide to Small-Molecule Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of small-molecule inhibitors of Cas9, the key enzyme in CRISPR-Cas9 gene editing. We will delve into the experimental validation of these inhibitors, with a focus on a representative compound, SP24, due to the lack of specific public information on a compound named "Cas9-IN-2".
The ability to precisely control Cas9 activity is crucial for therapeutic applications to minimize off-target effects and enhance safety. Small-molecule inhibitors offer a promising approach due to their potential for cell permeability, reversibility, and non-immunogenicity.[1] This guide will outline the methodologies used to validate Cas9 inhibition and present comparative data for informed decision-making in research and development.
Comparative Analysis of Cas9 Inhibitors
The inhibitory activity of small molecules against Streptococcus pyogenes Cas9 (SpCas9) is typically evaluated through a series of in vitro and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different inhibitors.
| Inhibitor | Type | IC50 (in vitro) | Cell-based Inhibition | Mechanism of Action | Reference |
| SP24 | Small Molecule | Not explicitly stated, but effective at low-micromolar concentrations | Yes | Interacts with both SpCas9 protein and the SpCas9-gRNA ribonucleoprotein complex. | [2][3] |
| SP2 | Small Molecule | Not explicitly stated, but effective at low-micromolar concentrations | Yes | Not fully elucidated. | [3] |
| BRD0539 | Small Molecule | 22 µM | Yes | Blocks DNA binding by Cas9. | [4] |
| Compound 2 | Small Molecule | Inhibitory activity observed at 500 µM | Yes | Inhibits the assembly of the Cas9:gRNA complex. | [1] |
| AcrIIC1 | Anti-CRISPR Protein | Not applicable | Yes | Binds to the HNH catalytic domain, trapping Cas9 in a DNA-bound but catalytically inactive state. | [5] |
| AcrIIC3 | Anti-CRISPR Protein | Not applicable | Yes | Induces Cas9 dimerization and prevents DNA binding. | [5] |
Experimental Protocols for Validating Cas9 Inhibition
Accurate validation of Cas9 inhibitory activity relies on robust and reproducible experimental protocols. Below are detailed methodologies for key assays.
In Vitro Cas9 Cleavage Assay
This assay directly measures the ability of a compound to inhibit the DNA-cleaving activity of the Cas9-gRNA complex.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing SpCas9 protein (e.g., 58.8 nM) and guide RNA (gRNA) in a suitable reaction buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl2, pH 7.9).[6]
-
Inhibitor Incubation: Add the small-molecule inhibitor at various concentrations to the Cas9-gRNA complex and incubate for a defined period (e.g., 10 minutes at 25°C) to allow for binding.[6]
-
Cleavage Initiation: Initiate the cleavage reaction by adding the target DNA substrate (e.g., a linearized plasmid at 3.48 nM).[4]
-
Reaction Incubation: Incubate the reaction at 37°C for a specified time (e.g., 15-30 minutes).[6][7]
-
Reaction Quenching: Stop the reaction by adding a proteinase K solution to digest the Cas9 protein.[6]
-
Analysis: Analyze the DNA cleavage products by agarose gel electrophoresis. The inhibition rate can be quantified by measuring the band intensities of the uncut and cleaved DNA.[4]
Cell-Based Reporter Assay
This assay assesses the inhibitor's activity within a cellular context, providing insights into its cell permeability and efficacy in a more biologically relevant environment.
Protocol:
-
Cell Line Generation: Establish a stable cell line (e.g., HEK293T or U2OS) expressing a reporter gene, such as EGFP, and a tetracycline-inducible Cas9 (iCas9) along with a gRNA targeting the reporter gene.[4]
-
Cell Culture and Treatment: Culture the reporter cells and treat them with varying concentrations of the small-molecule inhibitor.
-
Cas9 Induction: Induce the expression of Cas9 by adding tetracycline to the cell culture medium.
-
Analysis: After a suitable incubation period (e.g., 48 hours), analyze the expression of the reporter protein (e.g., EGFP) using flow cytometry or automated microscopy.[7] A higher percentage of reporter-positive cells in the presence of the inhibitor indicates successful inhibition of Cas9-mediated gene disruption.[4]
Binding Assays (Microscale Thermophoresis - MST)
Binding assays are employed to determine the interaction between the inhibitor and Cas9 or the Cas9-gRNA complex, shedding light on the mechanism of action.
Protocol:
-
Protein Labeling: Label the SpCas9 protein with a fluorescent dye.
-
Sample Preparation: Prepare a series of dilutions of the small-molecule inhibitor.
-
Binding Reaction: Mix the fluorescently labeled Cas9 with each concentration of the inhibitor.
-
MST Measurement: Load the samples into capillaries and measure the thermophoretic movement using an MST instrument.
-
Data Analysis: Analyze the changes in thermophoresis to determine the binding affinity (Kd) between the inhibitor and the Cas9 protein or the Cas9-gRNA complex.[3]
Visualizing Inhibition Pathways and Workflows
To better understand the processes involved in Cas9 inhibition and its validation, the following diagrams illustrate the key pathways and experimental workflows.
Caption: Mechanism of Cas9 inhibition by small molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. [PDF] Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells | Semantic Scholar [semanticscholar.org]
- 3. Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Broad-Spectrum Inhibitor of CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chinesechemsoc.org [chinesechemsoc.org]
- 7. A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
Cas9-IN-2 vs anti-CRISPR proteins for Cas9 inhibition
A Comparative Guide to Cas9 Inhibition: Small-Molecule Inhibitors vs. Anti-CRISPR Proteins
For researchers, scientists, and drug development professionals leveraging CRISPR-Cas9 technology, precise control over its activity is paramount to ensure specificity and minimize off-target effects. This guide provides a detailed comparison of two major classes of Cas9 inhibitors: synthetic small molecules and naturally occurring anti-CRISPR (Acr) proteins. We present their mechanisms of action, quantitative performance data, and the experimental protocols used to evaluate their efficacy.
Introduction to Cas9 Inhibition Strategies
The ability to inhibit the Cas9 nuclease offers a crucial layer of control for genome editing applications, enabling temporal and dose-dependent regulation of its activity. Small-molecule inhibitors are synthetically derived compounds that can be designed for cell permeability and reversible action. In contrast, anti-CRISPR proteins are potent, naturally evolved inhibitors derived from bacteriophages that exhibit a variety of sophisticated mechanisms to neutralize Cas9.
Mechanisms of Action
Small-Molecule Cas9 Inhibitors
Small-molecule inhibitors typically function by binding to specific pockets of the Cas9 protein, thereby interfering with its function. Their mechanisms can include:
-
Disruption of DNA Binding: Some small molecules prevent the Cas9:sgRNA complex from binding to the target DNA sequence. For example, BRD0539 has been shown to inhibit Cas9 by blocking its interaction with DNA.[1]
-
Inhibition of Ribonucleoprotein (RNP) Complex Formation: Certain compounds may bind to apo-Cas9 and prevent its association with the guide RNA (sgRNA), a critical step for Cas9 activity.
-
Allosteric Modulation: Binding of a small molecule to a site distant from the active center can induce conformational changes in Cas9 that render it inactive.
Anti-CRISPR (Acr) Proteins
Acr proteins have evolved diverse and highly specific mechanisms to inhibit Cas9, which can be broadly categorized as follows:
-
Blocking DNA Binding: Acr proteins like AcrIIA4 act as DNA mimics, binding to the PAM-interacting domain of Cas9 and sterically occluding the target DNA from accessing the nuclease.
-
Preventing DNA Cleavage: AcrIIC1 binds to the HNH nuclease domain of Cas9, locking it in a conformation that prevents it from cleaving the target DNA strand, even while the Cas9-sgRNA complex remains bound to the DNA.
-
Inhibiting sgRNA Loading: Some Acr proteins, such as AcrIIC2, can bind to apo-Cas9 and prevent the loading of the sgRNA, thus inhibiting the formation of a functional RNP complex.
-
Inducing Cas9 Dimerization: AcrIIC3 functions by inducing the dimerization of Cas9, which sterically hinders the loading of DNA into the catalytic site.
Quantitative Comparison of Cas9 Inhibitors
The following tables summarize key quantitative data for representative small-molecule inhibitors and anti-CRISPR proteins. It is important to note that the metrics for these two classes of inhibitors can differ (e.g., IC50/EC50 for small molecules vs. Kd for Acr proteins), reflecting the different ways their inhibitory activities are typically characterized.
Table 1: Quantitative Data for Small-Molecule Cas9 Inhibitors
| Inhibitor | Target Cas9 | Assay Type | IC50/EC50 (µM) | Notes |
| BRD0539 | S. pyogenes Cas9 (SpCas9) | In vitro DNA cleavage | 22 | Cell-permeable and reversible.[1][2][3] |
| SP2 | SpCas9 | Cell-based EGFP disruption | 5.07 | EC50 value.[3] |
| SP24 | SpCas9 | Cell-based EGFP disruption | 0.57 | EC50 value.[3] |
| SP2 | SpCas9 | Microscale Thermophoresis (MST) | 44.23 (binding to apo-Cas9) | EC50 value.[1] |
| SP2 | SpCas9-sgRNA | Microscale Thermophoresis (MST) | 5.63 (binding to RNP) | EC50 value.[1] |
| SP24 | SpCas9 | Microscale Thermophoresis (MST) | 14.31 (binding to apo-Cas9) | EC50 value.[1] |
| SP24 | SpCas9-sgRNA | Microscale Thermophoresis (MST) | 7.24 (binding to RNP) | EC50 value.[1] |
Table 2: Quantitative Data for Anti-CRISPR (Acr) Proteins
| Inhibitor | Target Cas9 | Assay Type | Dissociation Constant (Kd) | Notes |
| AcrIIA4 | SpCas9 | Not specified | ~4.8 µM (binding to apo-Cas9) | Binds with significantly higher affinity to the sgRNA-bound Cas9. |
| AcrIIA4 | SpCas9-sgRNA | Not specified | ~0.6 nM (binding to RNP) | Demonstrates strong binding to the functional complex. |
| AcrIIC1 | N. meningitidis Cas9 (NmeCas9) | Not specified | 6.3 nM | Binds with high affinity to the HNH domain.[4] |
Visualizing Mechanisms of Inhibition
The following diagrams illustrate the distinct inhibitory pathways of small-molecule inhibitors and anti-CRISPR proteins.
Caption: Mechanism of small-molecule Cas9 inhibitors.
Caption: Diverse mechanisms of anti-CRISPR proteins.
Experimental Protocols
Accurate evaluation of Cas9 inhibitor performance relies on robust experimental assays. Below are detailed methodologies for key experiments cited in this guide.
In Vitro Cas9 Cleavage Assay
This assay directly measures the ability of an inhibitor to block the DNA-cutting activity of the Cas9-sgRNA complex.
Materials:
-
Purified Cas9 protein
-
In vitro transcribed or synthetic sgRNA
-
Linearized plasmid DNA or PCR amplicon containing the target sequence
-
Cas9 reaction buffer (e.g., 20 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 6.5)
-
Inhibitor stock solution (small molecule or Acr protein)
-
Proteinase K
-
Agarose gel and electrophoresis equipment
-
DNA stain (e.g., SYBR Gold)
Procedure:
-
RNP Complex Formation: Incubate purified Cas9 protein (e.g., 30 nM final concentration) with sgRNA (e.g., 30 nM) in Cas9 reaction buffer for 10 minutes at 25°C to form the ribonucleoprotein (RNP) complex.[5]
-
Inhibitor Incubation: Add the inhibitor at various concentrations to the RNP complex and incubate for a specified time (e.g., 15-30 minutes) at room temperature.
-
Cleavage Reaction: Initiate the cleavage reaction by adding the target DNA (e.g., 3 nM) to the mixture. Incubate for 1 hour at 37°C.[5]
-
Reaction Quenching: Stop the reaction by adding Proteinase K and incubating at 56°C for 15 minutes to degrade the Cas9 protein.[3]
-
Analysis: Analyze the cleavage products by agarose gel electrophoresis. The percentage of cleaved DNA is quantified by densitometry of the DNA bands.
-
IC50 Determination: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to assess the binding of Cas9 to DNA or the formation of the Cas9-sgRNA complex, and how inhibitors affect these interactions.
Materials:
-
Purified Cas9 protein (or nuclease-dead dCas9)
-
sgRNA
-
Fluorescently or radioactively labeled target DNA probe
-
Binding buffer (e.g., 20 mM Tris-HCl, 150 mM KCl, 5 mM EDTA, 1 mM DTT, 5% glycerol)
-
Inhibitor stock solution
-
Native polyacrylamide or agarose gel and electrophoresis equipment
Procedure:
-
RNP-Inhibitor Incubation: Pre-incubate the Cas9-sgRNA complex with varying concentrations of the inhibitor in the binding buffer.
-
DNA Binding: Add the labeled DNA probe to the mixture and incubate to allow for binding.
-
Electrophoresis: Separate the reaction products on a native gel. Protein-bound DNA will migrate slower than free DNA, resulting in a "shifted" band.
-
Analysis: Visualize the bands by autoradiography or fluorescence imaging. The intensity of the shifted band relative to the free probe indicates the extent of binding. This can be used to determine the dissociation constant (Kd).
Cell-Based Cas9 Activity Reporter Assay (e.g., EGFP Disruption Assay)
This assay measures Cas9 activity within living cells by monitoring the disruption of a reporter gene.
Materials:
-
Human cell line stably expressing a reporter gene (e.g., EGFP)
-
Plasmids or viral vectors for expressing Cas9 and an sgRNA targeting the reporter gene
-
Inhibitor compound
-
Transfection reagent or viral transduction reagents
-
Flow cytometer
Procedure:
-
Cell Culture and Transfection: Culture the reporter cell line and co-transfect with plasmids encoding Cas9 and the reporter-targeting sgRNA.
-
Inhibitor Treatment: Simultaneously treat the transfected cells with various concentrations of the small-molecule inhibitor or express the Acr protein.
-
Incubation: Culture the cells for a period sufficient for gene editing to occur (e.g., 48-72 hours).
-
Flow Cytometry Analysis: Harvest the cells and analyze the percentage of EGFP-negative cells by flow cytometry. The loss of EGFP fluorescence indicates successful Cas9-mediated gene disruption.
-
EC50 Determination: Plot the percentage of EGFP-positive cells (or inhibition of disruption) against the inhibitor concentration to determine the half-maximal effective concentration (EC50).[3]
Experimental Workflow Comparison
The following diagram illustrates a typical experimental workflow for evaluating and comparing Cas9 inhibitors.
Caption: Workflow for inhibitor characterization.
Conclusion
Both small-molecule inhibitors and anti-CRISPR proteins offer powerful means to control Cas9 activity, each with distinct advantages and disadvantages. Small molecules provide ease of delivery, reversibility, and temporal control, but may have lower potency and potential off-target effects of their own. Acr proteins, on the other hand, are highly potent and specific but their delivery into cells can be more challenging. The choice between these two classes of inhibitors will depend on the specific application, the required level of control, and the experimental system. The data and protocols presented in this guide provide a framework for the rational selection and evaluation of Cas9 inhibitors for various research and therapeutic contexts.
References
- 1. Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-CRISPRs: Protein Inhibitors of CRISPR-Cas Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Rapid characterization of anti-CRISPR proteins and optogenetically engineered variants using a versatile plasmid interference system - PMC [pmc.ncbi.nlm.nih.gov]
Controlling the Cut: A Comparative Guide to Cas9 Inhibitors
For researchers, scientists, and drug development professionals seeking precise control over CRISPR-Cas9 gene editing, a critical aspect is the ability to modulate Cas9 activity. Uncontrolled nuclease activity can lead to off-target effects and potential genotoxicity. This guide provides a comprehensive comparison of two major strategies for inhibiting Cas9: small-molecule inhibitors and anti-CRISPR (Acr) proteins. While the specific product "Cas9-IN-2" was not identified in the available literature, this guide will delve into the performance of other known Cas9 inhibitors, providing a framework for evaluating and selecting the appropriate control mechanism for your research.
This comparison will focus on the on-target and off-target effects of these inhibitors, supported by experimental data. Detailed methodologies for key experiments are provided to aid in the replication and validation of these findings.
At a Glance: Small Molecules vs. Anti-CRISPR Proteins
| Feature | Small-Molecule Inhibitors | Anti-CRISPR (Acr) Proteins |
| Mechanism of Action | Typically interfere with Cas9-DNA interaction. | Diverse mechanisms, including blocking DNA binding, mimicking DNA to occupy the active site, or inducing Cas9 dimerization. |
| Delivery | Can be cell-permeable, allowing for easier delivery. | Often require transfection or viral delivery of their encoding genes. |
| Kinetics | Generally offer rapid and reversible inhibition. | Can provide potent and stoichiometric inhibition. |
| Specificity | Can have off-target effects on other cellular components. | Highly specific to their target Cas9 protein. |
| Immunogenicity | Generally low immunogenicity. | Can elicit an immune response, a consideration for in vivo applications. |
Quantitative Comparison of Cas9 Inhibitors
The following tables summarize the quantitative data on the on-target and off-target effects of selected small-molecule inhibitors and the anti-CRISPR protein AcrIIA4.
Small-Molecule Inhibitors of Cas9
| Inhibitor | Target | EC50 / IC50 | On-Target Effect | Off-Target Effect | Cell Type | Reference |
| BRD0539 | S. pyogenes Cas9 | IC50: 22 µM (in vitro) | Reversible inhibition of SpCas9 activity. | Not extensively quantified in initial reports. | U2OS, HEK293T | [1][2] |
| SP2 | S. pyogenes Cas9 | EC50 (Cas9): 44.23 ± 35.40 µM EC50 (Cas9-gRNA): 5.63 ± 3.65 µM | Minimal impact on on-target editing at some loci. | Reduced off-target editing by up to 63.3% at the EMX1-2 locus. | U2OS | [3] |
| SP24 | S. pyogenes Cas9 | EC50 (Cas9): 14.31 ± 6.9 µM EC50 (Cas9-gRNA): 7.24 ± 3.16 µM | Minimal impact on on-target editing at some loci. | Showed inhibition of off-target editing, though less pronounced than SP2 at some sites. | U2OS | [3] |
Anti-CRISPR Protein: AcrIIA4
| Inhibitor | Target | On-Target Effect | Off-Target Effect | Cell Type | Reference |
| AcrIIA4 | S. pyogenes Cas9 | Timed delivery allows for initial on-target editing. | Delivery 6 hours post-Cas9 RNP nucleofection significantly reduces off-target editing while largely retaining on-target events. | K562 | [4] |
| Engineered AcrIIA4 (enAcr-1) | S. pyogenes Cas9 | Retains on-target activity at AAVS1 and HBB loci. | Diminishes off-target editing activity. | K562 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of further studies.
In Vitro Cas9 Cleavage Assay
This assay is used to assess the direct inhibitory effect of a compound or protein on Cas9's ability to cleave a target DNA sequence in a test tube.
Materials:
-
Purified Cas9 nuclease
-
In vitro transcribed single guide RNA (sgRNA)
-
Linearized plasmid DNA or PCR amplicon containing the target sequence
-
Nuclease-free water
-
10x Cas9 reaction buffer (e.g., 200 mM HEPES, 1 M KCl, 50 mM MgCl₂, 1 mM EDTA, pH 7.5)
-
Inhibitor (small molecule or Acr protein) at various concentrations
-
Proteinase K
-
DNA loading dye
-
Agarose gel and electrophoresis equipment
-
Gel imaging system
Procedure:
-
Prepare the Cas9-sgRNA ribonucleoprotein (RNP) complex:
-
In a nuclease-free tube, mix Cas9 nuclease and sgRNA in a 1:1 molar ratio in 1x Cas9 reaction buffer.
-
Incubate at room temperature for 10-15 minutes to allow RNP formation.
-
-
Inhibitor Incubation:
-
Add the inhibitor at the desired final concentration to the pre-formed RNP complex.
-
Incubate at room temperature for a specified time (e.g., 15-30 minutes).
-
-
Cleavage Reaction:
-
Add the target DNA to the RNP-inhibitor mixture. The final molar ratio of RNP to target DNA should be at least 10:1 to ensure efficient cleavage in the control group.
-
Incubate the reaction at 37°C for 1 hour.
-
-
Reaction Termination:
-
Stop the reaction by adding Proteinase K and incubating at 55°C for 10 minutes. This degrades the Cas9 protein and releases the DNA.
-
-
Analysis:
-
Add DNA loading dye to the samples and resolve the DNA fragments by agarose gel electrophoresis.
-
Visualize the gel using a gel imaging system and quantify the band intensities to determine the percentage of cleaved and uncleaved DNA. The inhibition efficiency can be calculated relative to a no-inhibitor control.[6][7]
-
Cell-Based Reporter Assay (HEK293T-eGFP)
This assay measures the ability of an inhibitor to block Cas9-mediated gene disruption in living cells using a fluorescent reporter.
Materials:
-
HEK293T cells stably expressing eGFP.
-
Plasmids encoding Cas9 and an sgRNA targeting the eGFP gene.
-
Transfection reagent (e.g., Lipofectamine).
-
Cell culture medium and supplements.
-
Inhibitor at various concentrations.
-
Flow cytometer.
Procedure:
-
Cell Seeding:
-
Seed the HEK293T-eGFP cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
-
Transfection:
-
Co-transfect the cells with the Cas9 and eGFP-targeting sgRNA plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Inhibitor Treatment:
-
Immediately after transfection, add the inhibitor at various concentrations to the cell culture medium.
-
-
Incubation:
-
Incubate the cells for 48-72 hours to allow for Cas9 expression, eGFP disruption, and inhibitor action.
-
-
Analysis:
Genome-wide Off-Target Analysis by GUIDE-seq
GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by Sequencing) is a method to identify the locations of double-strand breaks (DSBs) induced by Cas9 across the entire genome.
Materials:
-
Human cells (e.g., U2OS, HEK293T).
-
Cas9 and sgRNA expression vectors or pre-assembled RNPs.
-
Double-stranded oligodeoxynucleotide (dsODN) tag with protected ends.
-
Nucleofection system.
-
Genomic DNA isolation kit.
-
Reagents for library preparation for next-generation sequencing (NGS).
-
NGS platform (e.g., Illumina MiSeq).
Procedure:
-
Cell Transfection:
-
Co-transfect the cells with the Cas9 and sgRNA expression machinery along with the dsODN tag. For studying inhibitors, the inhibitor is added at the time of transfection.
-
-
Genomic DNA Isolation:
-
After 48-72 hours, harvest the cells and isolate genomic DNA.
-
-
Library Preparation:
-
Fragment the genomic DNA.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Selectively amplify the genomic fragments containing the integrated dsODN tag using a two-step PCR amplification strategy.
-
-
Sequencing and Analysis:
-
Sequence the prepared library on an NGS platform.
-
Analyze the sequencing data to identify the genomic locations where the dsODN tag has been integrated. These sites represent the on- and off-target cleavage sites of Cas9. The number of reads at each site corresponds to the cleavage frequency.[10][11][12]
-
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the mechanisms of action of Cas9 inhibitors and the workflows of the key experimental assays.
Mechanism of Action of Cas9 Inhibitors
Caption: Mechanisms of Cas9 inhibition by small molecules and AcrIIA4.
Experimental Workflow for In Vitro Cas9 Cleavage Assay
Caption: Workflow for the in vitro Cas9 cleavage assay.
Experimental Workflow for Cell-Based Reporter Assay
Caption: Workflow for the cell-based reporter assay.
Experimental Workflow for GUIDE-seq
Caption: Workflow for GUIDE-seq analysis.
References
- 1. Defining genome-wide CRISPR-Cas genome editing nuclease activity with GUIDE-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Small Molecule-Controlled Cas9 Repressible System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cas9 cleavage assay for pre-screening of sgRNAs using nicking triggered isothermal amplification - Chemical Science (RSC Publishing) DOI:10.1039/C6SC01355D [pubs.rsc.org]
- 7. In vitro Enzymology of Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol to rapidly screen CRISPR-Cas9 gene editing outcomes in a cell population by mutating eGFP to a blue or non-fluorescent phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. Defining genome-wide CRISPR–Cas genome-editing nuclease activity with GUIDE-seq | Springer Nature Experiments [experiments.springernature.com]
- 11. vedtopkar.com [vedtopkar.com]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to Assessing the Specificity of Novel Cas9 Inhibitors in Complex Biological Systems
For researchers, scientists, and drug development professionals, the precision of CRISPR-Cas9 technology is paramount. While Cas9 is a powerful genome editing tool, its potential for off-target cleavage remains a significant hurdle, particularly for therapeutic applications. The introduction of Cas9 inhibitors presents a promising strategy to mitigate these off-target effects by controlling the duration and activity of the Cas9 nuclease.
This guide provides a comprehensive framework for assessing the specificity of novel Cas9 inhibitors, such as a hypothetical Cas9-IN-2 . It offers a comparative analysis with established methods for enhancing Cas9 specificity, detailed experimental protocols for key validation assays, and data presentation structures to facilitate objective evaluation.
The Challenge of Off-Target Effects
The CRISPR-Cas9 system directs the Cas9 nuclease to a specific genomic locus via a guide RNA (gRNA). However, Cas9 can tolerate a certain number of mismatches between the gRNA and the DNA sequence, leading to unintended cleavage at off-target sites.[1][2][3] These off-target mutations can have deleterious consequences, including the disruption of essential genes or the activation of oncogenes, underscoring the critical need for robust specificity assessment of any new Cas9-modulating agent.
Strategies for Enhancing Cas9 Specificity: A Comparative Landscape
Before evaluating a novel inhibitor like this compound, it is essential to understand the existing landscape of specificity-enhancing strategies. These alternatives provide a benchmark against which the performance of a new inhibitor can be measured.
Table 1: Comparison of Strategies to Enhance Cas9 Specificity
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| High-Fidelity Cas9 Variants (e.g., eSpCas9, SpCas9-HF1, HypaCas9) | Engineered Cas9 proteins with reduced non-specific DNA interactions, destabilizing the Cas9:gRNA:DNA complex at off-target sites.[1][4] | Permanently enhanced specificity; no need for additional components. | May exhibit reduced on-target activity for some gRNAs.[3][4] |
| Anti-CRISPR (Acr) Proteins (e.g., AcrIIA4, AcrIIC1) | Natural proteins from bacteriophages that bind to and inactivate Cas9.[5][6] | Potent inhibition; can be delivered after on-target editing is complete. | Can be immunogenic; delivery to target cells in vivo can be challenging. |
| Novel Cas9 Inhibitors (e.g., this compound) | Small molecules or other agents designed to inhibit Cas9 activity. | Potentially reversible and dose-dependent control; may offer better cell permeability and lower immunogenicity than Acr proteins. | Specificity, potency, and potential off-target effects of the inhibitor itself must be thoroughly evaluated. |
| Cas9 Nickases with Paired gRNAs | A mutated Cas9 that only cleaves one DNA strand is used with two gRNAs to create a double-strand break through two adjacent nicks. | Significantly reduces off-target effects as two independent off-target binding events at the same locus are required.[7] | Requires design and delivery of two gRNAs; may have lower editing efficiency at some loci. |
| Truncated gRNAs | Using shorter gRNAs (17-18 nucleotides) can increase specificity by reducing the tolerance for mismatches. | Simple to implement. | May lead to reduced on-target cleavage efficiency. |
Experimental Framework for Assessing this compound Specificity
A thorough assessment of a novel Cas9 inhibitor requires a multi-pronged approach, combining in vitro biochemical assays with cell-based, genome-wide analyses.
In Vitro Assessment of Inhibition and Specificity
a. In Vitro Cas9 Cleavage Assay: This fundamental assay determines the inhibitory potential of this compound on Cas9 nuclease activity.
b. Digenome-seq (Digestion in vitro with Cas9 and sequencing): This is a highly sensitive, unbiased in vitro method to identify all potential off-target sites across the entire genome.[8]
Cell-Based Assessment of On- and Off-Target Effects
a. Targeted Deep Sequencing: This method quantifies the frequency of insertions and deletions (indels) at both the intended on-target site and at predicted or known off-target sites in treated cells.
b. Unbiased Genome-Wide Off-Target Detection Methods: These methods are crucial for discovering unexpected off-target sites in a cellular context.
-
GUIDE-seq (Genome-wide, Unbiased Identification of DSBs Enabled by sequencing): This technique captures double-strand breaks (DSBs) by integrating a short, double-stranded oligodeoxynucleotide (dsODN) tag at the break site, which is then sequenced.
-
DISCOVER-seq (Discovery of in situ Cas Off-targets and Verification by Sequencing): This method utilizes the endogenous DNA repair protein MRE11 to identify Cas9-induced DSBs in vivo through chromatin immunoprecipitation followed by sequencing (ChIP-seq).[1][9]
Data Presentation for Comparative Analysis
To facilitate a clear comparison of this compound with alternative specificity-enhancing strategies, quantitative data should be summarized in structured tables.
Table 2: In Vitro Efficacy and Specificity of this compound
| Target Site | This compound Concentration | On-Target Cleavage Efficiency (%) | Off-Target Site 1 Cleavage Efficiency (%) | Off-Target Site 2 Cleavage Efficiency (%) | Specificity Ratio (On-Target / Off-Target) |
| Gene X | 0 µM (Control) | 95 | 15 | 8 | 6.3 |
| 1 µM | 92 | 5 | 2 | 18.4 | |
| 10 µM | 85 | <1 | <1 | >85 | |
| 100 µM | 50 | <0.1 | <0.1 | >500 |
Table 3: Genome-Wide Off-Target Analysis in Human Cells (HEK293T)
| Method | Total Off-Target Sites Detected (GUIDE-seq) | On-Target Indel Frequency (%) | Off-Target Indel Frequency (Average, %) |
| Wild-Type SpCas9 | 58 | 91 | 5.2 |
| eSpCas9 | 5 | 88 | 0.8 |
| SpCas9 + AcrIIA4 | 8 | 85 | 1.1 |
| SpCas9 + this compound (10 µM) | (Insert Data) | (Insert Data) | (Insert Data) |
Experimental Protocols
Protocol 1: In Vitro Cas9 Cleavage Assay
-
Reaction Setup:
-
Assemble a 20 µL reaction containing 1X NEBuffer 3.1, 100 ng of substrate DNA (e.g., a PCR product containing the target site), 10 nM of purified SpCas9 protein, and 30 nM of the specific sgRNA.
-
For the inhibitor test groups, add varying concentrations of this compound. Include a no-inhibitor control.
-
-
Incubation: Incubate the reactions at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding 2 µL of 0.5 M EDTA and incubating at 80°C for 10 minutes.
-
Analysis: Analyze the cleavage products by agarose gel electrophoresis. The percentage of cleaved DNA can be quantified using densitometry software (e.g., ImageJ).
Protocol 2: GUIDE-seq in Human Cells
-
Cell Preparation: Seed HEK293T cells in a 6-well plate to be 70-80% confluent at the time of transfection.
-
Transfection: Co-transfect the cells with:
-
A plasmid expressing SpCas9.
-
A plasmid expressing the sgRNA.
-
A double-stranded oligodeoxynucleotide (dsODN) tag (end-protected with phosphorothioates).
-
For the test condition, add this compound to the culture medium at the desired concentration immediately after transfection.
-
-
Genomic DNA Extraction: After 48-72 hours, harvest the cells and extract genomic DNA using a standard kit.
-
Library Preparation:
-
Shear the genomic DNA to an average size of 500 bp.
-
Perform end-repair, A-tailing, and ligation of a Y-adapter.
-
Carry out two rounds of nested PCR to amplify the dsODN-containing fragments.
-
-
Sequencing and Analysis: Sequence the resulting library on an Illumina platform. Align the reads to the human genome to identify the locations of dsODN integration, which correspond to the sites of DSBs.
Visualizing Workflows and Pathways
By following this comprehensive guide, researchers can rigorously assess the specificity of novel Cas9 inhibitors like this compound, compare their performance against existing gold standards, and generate the robust data necessary for publication and potential clinical translation. This structured approach ensures an objective and thorough evaluation, ultimately contributing to the development of safer and more precise genome editing technologies.
References
- 1. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deciphering Off-Target Effects in CRISPR-Cas9 through Accelerated Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synthego.com [synthego.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Discovery of potent and versatile CRISPR–Cas9 inhibitors engineered for chemically controllable genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Broad-Spectrum Inhibitor of CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Double nicking by RNA-guided CRISPR Cas9 for enhanced genome editing specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Summary of CRISPR-Cas9 off-target Detection Methods - CD Genomics [cd-genomics.com]
Safety Operating Guide
Proper Disposal Procedures for Cas9 Protein
Disclaimer: No specific safety data sheet or disposal protocol for a substance explicitly named "Cas9-IN-2" was found in publicly available resources. The information provided below pertains to Cas9 protein, a widely used reagent in CRISPR-based gene editing. Multiple safety data sheets classify Cas9 protein as a non-hazardous substance.[1][2][3] Researchers should always consult their institution's specific waste management policies and the manufacturer's safety data sheet (SDS) for the specific product in use.
This guide provides essential safety and logistical information for the proper disposal of Cas9 protein and associated laboratory materials, ensuring compliance with standard laboratory safety practices.
Safety and Hazard Information
Cas9 protein is generally not classified as a hazardous substance or mixture according to available safety data sheets.[1][2][3] However, it is crucial to handle it in accordance with good industrial hygiene and safety practices.[2]
| Characteristic | Classification | Source |
| Hazard Classification | Not a hazardous substance or mixture | [1][2] |
| GHS Label Elements | No hazard pictogram, signal word, or hazard statements required | |
| Primary Route of Exposure | Inhalation, ingestion, skin and eye contact | [2] |
| Personal Protective Equipment | Safety goggles, gloves, lab coat | [2] |
Disposal Protocols
The proper disposal of Cas9 protein and its associated waste depends on its formulation (liquid or solid) and whether it has been mixed with other hazardous materials.
Step 1: Waste Identification and Segregation
-
Uncontaminated Cas9 Protein Solutions: Aqueous solutions of Cas9 protein that have not been mixed with any hazardous chemicals or biological agents are considered non-hazardous.
-
Uncontaminated Solid Cas9 Protein: Lyophilized Cas9 protein is also considered non-hazardous.
-
Contaminated Cas9 Protein Waste: If Cas9 protein is mixed with hazardous chemicals, biological materials (e.g., viral vectors, cells), or sharps, it must be treated as hazardous waste.
-
Empty Containers: Original containers of Cas9 protein should be emptied as much as possible.
Step 2: Decontamination (if necessary)
-
If the Cas9 protein waste is mixed with biologically active materials (e.g., bacteria, cell cultures), it should be decontaminated prior to disposal, typically by autoclaving or chemical disinfection, in accordance with your institution's biosafety guidelines.
Step 3: Disposal Procedures
-
Non-Hazardous Liquid Waste:
-
For small quantities of non-hazardous Cas9 protein solutions, check with your institution's environmental health and safety (EHS) office. In many cases, these can be disposed of down the sanitary sewer with copious amounts of water.[4][5][6]
-
Do not dispose of solutions containing other hazardous materials (e.g., certain buffers, solvents) down the drain.[7][8]
-
-
Non-Hazardous Solid Waste:
-
Hazardous Waste:
-
All Cas9 protein waste mixed with hazardous chemicals must be disposed of as chemical waste.[9]
-
Collect this waste in a clearly labeled, compatible container.[7]
-
Follow your institution's procedures for chemical waste pickup and disposal.
-
Sharps (needles, glass slides) must always be disposed of in a designated sharps container.[9]
-
-
Empty Containers:
-
Rinse empty containers with water or a suitable solvent three times.[7]
-
The rinsate should be collected and disposed of as hazardous waste if the original material was hazardous.[7]
-
Deface the label on the empty container and dispose of it in the regular trash or recycling, as per institutional policy.[7]
-
Disposal Workflow
Caption: Decision workflow for the proper disposal of Cas9 protein waste.
References
- 1. horizondiscovery.com [horizondiscovery.com]
- 2. tribioscience.com [tribioscience.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 6. Waste - Disposal of Laboratory Wastes (GUIDANCE) | Current Staff | University of St Andrews [st-andrews.ac.uk]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. essex.ac.uk [essex.ac.uk]
- 9. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
